molecular formula C7H3BrF4O B1292831 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene CAS No. 286932-57-8

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B1292831
CAS No.: 286932-57-8
M. Wt: 259 g/mol
InChI Key: VVVFPEJORKPEST-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS 68322-84-9) is a versatile halogenated aromatic building block of high value in medicinal and organic chemistry. Its molecular formula is C 7 H 3 BrF 4 and it has a molecular weight of 243.00 . The compound features both bromine and fluorine substituents on the benzene ring, alongside a strongly electron-withdrawing trifluoromethoxy group (-OCF 3 ) . This unique structure confers exceptional utility as a synthetic intermediate. The bromine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds to construct complex biaryl and functionalized aromatic systems . The presence of the trifluoromethoxy group is particularly sought-after in drug discovery. This group is known to enhance metabolic stability, improve lipophilicity, and increase membrane permeability, which can lead to better oral absorption and longer half-lives for candidate molecules . As such, this compound serves as a key precursor in the synthesis of advanced pharmaceutical intermediates targeting a range of biological activities. It should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-bromo-1-fluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVFPEJORKPEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286932-57-8
Record name 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene
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Foundational & Exploratory

Technical Guide: 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, a key building block in modern medicinal and agrochemical research. The document details its chemical properties, synthesis, reactivity, and spectroscopic data, offering valuable insights for its application in the development of novel molecules.

Chemical Properties and Data

This compound, with the CAS number 168971-68-4 , is a substituted aromatic compound featuring a unique combination of a bromine atom, a fluorine atom, and a trifluoromethoxy group.[1] This substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis.

PropertyValueReference
CAS Number 168971-68-4[1]
Molecular Formula C₇H₃BrF₄O[1]
Molecular Weight 259.00 g/mol [1]
IUPAC Name 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene[1]
Synonyms This compound, 4-Bromo-3-fluoro(trifluoromethoxy)benzene[1]

Synthesis

One potential conceptual approach could start from a suitably substituted aniline derivative, employing a Sandmeyer-type reaction to introduce the bromo and fluoro groups, followed by the introduction of the trifluoromethoxy group. For instance, a procedure for the synthesis of the related compound, 1-bromo-2-fluorobenzene, involves the diazotization of o-bromoaniline followed by a Schiemann reaction.[2] A similar multi-step synthesis could likely be adapted for the target molecule.

Conceptual Synthetic Workflow:

synthesis_workflow Conceptual Synthesis Workflow A Substituted Aniline B Diazotization A->B NaNO2, H+ C Sandmeyer/Schiemann Reaction B->C CuBr / HBF4 D Halogenated Intermediate C->D E Trifluoromethoxylation D->E Reagents for OCF3 introduction F This compound E->F

Caption: A potential synthetic route to the target compound.

Reactivity and Applications

The trifluoromethoxy (-OCF₃) group is a highly sought-after moiety in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The presence of the bromine atom in this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, the aryl bromide can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is a generalized procedure based on known methods for Suzuki-Miyaura couplings of similar aryl bromides and should be optimized for the specific substrates used.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl bromide, the arylboronic acid, the palladium catalyst, and the base.[3]

  • Evacuate and backfill the flask with an inert gas three times.[4]

  • Add the degassed solvent mixture to the flask via syringe.[4]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3][4]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

suzuki_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl Boronate Ar'-B(OR)2 Boronate->Transmetal Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization. While a complete, published dataset for this specific molecule is not available in the searched literature, the expected spectral features can be inferred from the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine, bromine, and trifluoromethoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei and with neighboring protons will provide valuable structural information.[5][6]

NucleusExpected Chemical Shift Range (ppm)Key Features
¹H 7.0 - 8.0Complex multiplets in the aromatic region.
¹³C 100 - 160Aromatic carbons, with a characteristic quartet for the C-OCF₃ carbon.
¹⁹F -60 to -130 (vs. CFCl₃)Two distinct signals: one for Ar-F and one for -OCF₃.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion will likely involve the loss of the bromine atom, the trifluoromethoxy group, or smaller fragments.

Conceptual Mass Spectrometry Fragmentation:

ms_fragmentation Conceptual MS Fragmentation Pathway M [C₇H₃BrF₄O]⁺˙ (Molecular Ion) F1 [C₇H₃F₄O]⁺ (Loss of Br) M->F1 - Br• F2 [C₆H₃BrF]⁺˙ (Loss of OCF₃) M->F2 - •OCF₃ F3 [C₆H₃F₄]⁺ (Loss of Br and CO) F1->F3 - CO

Caption: Plausible fragmentation of the molecular ion.

This technical guide serves as a foundational resource for researchers working with this compound. The provided information on its properties, synthesis, reactivity, and spectroscopic characteristics is intended to facilitate its effective use in the design and synthesis of new chemical entities. Further experimental work is encouraged to establish detailed protocols and complete the spectroscopic characterization of this valuable synthetic intermediate.

References

Technical Guide: Physical Properties of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physical properties of the chemical compound 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Due to a lack of experimentally determined data for this specific isomer, this document presents a combination of computed data, information on closely related isomers, and standardized experimental protocols for the determination of key physical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering a foundational understanding of the compound's physical nature.

Chemical Identity and Structure

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoromethoxy group.

  • IUPAC Name: this compound

  • CAS Number: 866633-25-2[1][2][3]

  • Molecular Formula: C₇H₃BrF₄O[3]

  • Molecular Weight: 259.00 g/mol [3]

Physical Properties

PropertyValueNotes
Molecular Weight 259.00 g/mol Computed
Physical State LiquidEstimated, based on isomers
Color Colorless to light yellowEstimated, based on isomers[4]
Boiling Point ~78 °C at 48 torrData for isomer: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene[4]
Density ~1.71 g/cm³Data for isomer: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene[4]
Melting Point Not available
Refractive Index Not available

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or oil bath)

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently.

  • As the temperature rises, a stream of bubbles will be observed exiting the capillary tube.

  • The heat source is removed when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5][6][7]

Density Determination

Apparatus:

  • Pycnometer or a volumetric flask (e.g., 10 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample should be equilibrated to a specific temperature (e.g., 20°C or 25°C) using a water bath.

  • The filled pycnometer is weighed again to determine the mass of the liquid.

  • The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).

  • The density is calculated by dividing the mass of the sample by its volume.[8][9][10][11]

Refractive Index Measurement

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp, 589 nm)

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.

  • A few drops of the liquid sample are placed on the lower prism.

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[12][13][14]

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_nitration Step 1: Nitration cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_reduction Step 3: Reduction cluster_schiemann Step 4: Schiemann Reaction 4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline Intermediate_1 2-Nitro-4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline->Intermediate_1 HNO₃/H₂SO₄ Intermediate_2 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene Intermediate_1->Intermediate_2 1. NaNO₂/HBr 2. CuBr Intermediate_3 2-Bromo-5-(trifluoromethoxy)aniline Intermediate_2->Intermediate_3 e.g., Fe/HCl or H₂/Pd-C Final_Product This compound Intermediate_3->Final_Product 1. NaNO₂/HBF₄ 2. Heat

Caption: A potential synthetic pathway for this compound.

This proposed synthesis begins with the nitration of 4-(trifluoromethoxy)aniline. The resulting nitroaniline then undergoes a Sandmeyer reaction to introduce the bromine atom. Subsequently, the nitro group is reduced to an amine, which is then converted to the final product via a Schiemann reaction to introduce the fluorine atom. It is important to note that the regioselectivity of the initial nitration step is crucial and may require careful control of reaction conditions.

Conclusion

This technical guide has consolidated the available information on the physical properties of this compound. While experimentally determined data for this specific compound is limited, the provided data for its isomers, along with standardized experimental protocols, offer a solid foundation for researchers. The outlined synthetic workflow provides a logical approach for its preparation. It is recommended that any researcher working with this compound experimentally verify its physical properties using the methodologies described herein.

References

Spectroscopic Data of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible databases and scientific literature searches did not yield specific experimental spectroscopic data for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. This guide provides an in-depth analysis based on the spectroscopic data of its close structural isomers, 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene , and general principles of spectroscopy for fluoroaromatic compounds. The information herein is intended to serve as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its combination of halogen and trifluoromethoxy substituents. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide outlines the expected spectroscopic features and provides generalized experimental protocols for the analysis of this compound and its isomers.

Data Presentation for Structural Isomers

The following tables summarize the available and predicted spectroscopic data for the structural isomers of the target compound.

Spectroscopic Data for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Spectroscopic Technique Data
¹H NMR Predicted chemical shifts (CDCl₃, 400 MHz): δ 7.2-7.6 ppm (m, 3H). The aromatic protons are expected to show complex multiplets due to H-H and H-F couplings.
¹³C NMR Predicted chemical shifts (CDCl₃, 100 MHz): δ 110-160 ppm. Signals will be split due to C-F couplings. The carbon attached to the trifluoromethoxy group will appear as a quartet.
¹⁹F NMR Predicted chemical shifts (CDCl₃, 376 MHz): One signal for the fluorine on the ring (approx. -110 to -130 ppm) and one for the -OCF₃ group (approx. -58 to -60 ppm).
Mass Spectrometry (MS) Molecular Ion (M⁺): Expected at m/z 258 and 260 with approximately 1:1 intensity ratio, characteristic of a monobrominated compound. Key fragments would arise from the loss of Br, OCF₃, and CO.
Infrared (IR) Spectroscopy Key absorptions (cm⁻¹): Aromatic C-H stretch (3050-3150), C=C stretch (1450-1600), C-F stretch (1200-1300), and C-O-C stretch (1000-1100). The substitution pattern will influence the fingerprint region (600-900). FTIR and ATR-IR spectra for this compound are noted as available from commercial sources like Alfa Aesar.[1]
Spectroscopic Data for 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene
Spectroscopic Technique Data
¹H NMR Predicted chemical shifts (CDCl₃, 400 MHz): δ 7.1-7.5 ppm (m, 3H). The coupling patterns will differ from the 1-bromo-2-fluoro isomer due to the different positions of the substituents.
¹³C NMR Predicted chemical shifts (CDCl₃, 100 MHz): δ 110-160 ppm. Similar to the isomer, with quartets for the carbon of the -OCF₃ group and doublets for carbons coupled to the ring fluorine.
¹⁹F NMR Predicted chemical shifts (CDCl₃, 376 MHz): One signal for the fluorine on the ring (approx. -100 to -120 ppm) and one for the -OCF₃ group (approx. -58 to -60 ppm). The chemical shift of the ring fluorine will be different from the isomer.
Mass Spectrometry (MS) Molecular Ion (M⁺): Expected at m/z 258 and 260 in a ~1:1 ratio. Fragmentation patterns are expected to be similar to its isomer. Analytical data for this compound is available from suppliers like SynHet upon request.[2]
Infrared (IR) Spectroscopy Key absorptions (cm⁻¹): Similar to its isomer, with characteristic peaks for aromatic C-H, C=C, C-F, and C-O-C bonds. The out-of-plane bending vibrations in the fingerprint region will be indicative of the 1,2,4-trisubstitution pattern.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The solution should be filtered into a clean NMR tube to remove any particulate matter.

  • ¹H NMR Spectroscopy :

    • Instrument : 400 MHz or higher field NMR spectrometer.

    • Parameters : A standard pulse sequence is used. The spectral width is typically set to 12-15 ppm. A relaxation delay of 1-2 seconds is common.

  • ¹³C NMR Spectroscopy :

    • Instrument : 100 MHz or higher, corresponding to the ¹H frequency.

    • Parameters : A proton-decoupled pulse sequence is standard. The spectral width is typically 0-220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans are required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Spectroscopy :

    • Instrument : 376 MHz or higher, corresponding to the ¹H frequency.

    • Parameters : A proton-decoupled experiment is often performed to simplify the spectrum. The chemical shifts are referenced to an external standard like CFCl₃ (δ = 0 ppm). The spectral width for fluoroaromatic compounds can be large.[3]

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent like methanol or acetonitrile.

  • Instrumentation : A mass spectrometer with an electron ionization (EI) source is commonly used for small molecules.

  • Procedure : The sample is introduced into the ion source (often via gas chromatography for volatile compounds). In EI, high-energy electrons bombard the sample, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The presence of bromine is typically confirmed by the characteristic M+ and M+2 isotopic pattern with a ~1:1 intensity ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the liquid directly on the ATR crystal.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel substituted benzene derivative.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample Obtain Pure Sample Prep_NMR Dissolve in Deuterated Solvent Prep_MS Dissolve in Volatile Solvent Prep_IR Prepare Thin Film or use ATR Acq_NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->Acq_NMR Acq_MS Mass Spectrometry (e.g., GC-MS) Prep_MS->Acq_MS Acq_IR FTIR Spectroscopy Prep_IR->Acq_IR Analyze_NMR Analyze Chemical Shifts, Coupling Constants, Integration Acq_NMR->Analyze_NMR Analyze_MS Analyze Molecular Ion, Isotopic Pattern, Fragmentation Acq_MS->Analyze_MS Analyze_IR Analyze Functional Group and Fingerprint Regions Acq_IR->Analyze_IR Combine_Data Combine All Spectroscopic Data Analyze_NMR->Combine_Data Analyze_MS->Combine_Data Analyze_IR->Combine_Data Final_Structure Propose/Confirm Molecular Structure Combine_Data->Final_Structure

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Due to the limited availability of public experimental spectra for this specific compound, this report combines predicted NMR data with analysis of structurally analogous compounds to offer a comprehensive interpretation of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values are derived from computational NMR prediction algorithms and are intended to serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data
PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.65Doublet of doublets (dd)³J(H,H) ≈ 9.0, ⁴J(H,F) ≈ 4.5
H-57.40Doublet of doublets (dd)³J(H,H) ≈ 9.0, ³J(H,F) ≈ 8.5
H-67.25Triplet of doublets (td)³J(H,H) ≈ 9.0, ⁴J(H,F) ≈ 2.5
Table 2: Predicted ¹³C NMR Data
PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1 (C-F)158.0Doublet (d)¹J(C,F) ≈ 250
C-2 (C-Br)115.0Doublet (d)²J(C,F) ≈ 25
C-3130.0Doublet (d)³J(C,F) ≈ 8
C-4 (C-O)149.0Quartet (q)²J(C,F) ≈ 2.0 (from -OCF₃)
C-5118.0Doublet (d)²J(C,F) ≈ 25
C-6124.0Doublet (d)³J(C,F) ≈ 8
-OCF₃121.0Quartet (q)¹J(C,F) ≈ 258
Table 3: Predicted ¹⁹F NMR Data
PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F (on ring)-110.0Multiplet
-OCF₃-58.0Singlet

Experimental Protocols

A general methodology for the acquisition of high-quality NMR spectra for organofluorine compounds like this compound is outlined below.

Sample Preparation
  • Sample Purity : Ensure the analyte is of high purity to avoid spectral artifacts.

  • Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration :

    • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal reference for both ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) is often used.

  • Filtration : To ensure a homogeneous solution and prevent magnetic field distortions, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 128-1024 (or more, depending on concentration)

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-64

Visualization of Molecular Interactions and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key relationships and processes in the NMR analysis of this compound.

G H3 H-3 H5 H-5 H3->H5 ³JHH H6 H-6 H3->H6 ⁴JHH F1 F-1 H3->F1 ⁴JHF H5->H6 ³JHH H5->F1 ³JHF H6->F1 ²JHF F_OCF3 F (-OCF₃)

Caption: Spin-spin coupling pathways in this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim) transfer->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_19F Acquire ¹⁹F Spectrum acquire_13C->acquire_19F ft Fourier Transform acquire_19F->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectra phase_baseline->calibrate integrate_assign Integrate & Assign Peaks calibrate->integrate_assign

Caption: General workflow for NMR spectrum acquisition and analysis.

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene IR spectrum interpretation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

This technical guide provides a detailed interpretation of the infrared (IR) spectrum of this compound. The analysis focuses on identifying the characteristic vibrational frequencies associated with the molecule's distinct functional groups and substitution pattern. This information is crucial for structure elucidation, purity assessment, and quality control in research and drug development.

Molecular Structure and Key Vibrational Modes

The structure of this compound incorporates a 1,2,4-trisubstituted aromatic ring with three key functional groups: a bromo group, a fluoro group, and a trifluoromethoxy group. The interpretation of its IR spectrum relies on identifying the vibrational modes associated with each component:

  • Aromatic Ring (C₆H₃): Vibrations include C-H stretching, C=C in-ring stretching, and C-H out-of-plane (oop) bending.

  • Carbon-Halogen Bonds: C-F and C-Br stretching vibrations.

  • Trifluoromethoxy Group (-OCF₃): C-F stretching modes and C-O stretching.

Data Presentation: Characteristic IR Absorption Frequencies

The following table summarizes the expected characteristic absorption bands for this compound. The frequency ranges are derived from established spectroscopic data for aromatic compounds and specific functional groups.[1][2][3][4][5]

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to MediumThe presence of peaks just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[1][2][3][6]
Aromatic C=C In-Ring Stretch1600 - 1585 & 1500 - 1400Medium to StrongAromatic compounds typically show a pair of sharp bands in these regions due to the stretching of the carbon-carbon bonds within the benzene ring.[1][2][3][6]
Trifluoromethyl (CF₃) Asymmetric Stretch~1330Very StrongCompounds containing a CF₃ group consistently show a very strong and often broad absorption band in this region.[7]
C-O Stretch (Aryl Ether)1260 - 1200StrongThis band is associated with the stretching of the C-O bond of the trifluoromethoxy group attached to the aromatic ring.
Trifluoromethyl (CF₃) Symmetric Stretch1200 - 1100Very StrongThis region is dominated by intense absorptions from the C-F stretching vibrations of the trifluoromethoxy group.[8]
Aromatic C-F Stretch1250 - 1120StrongThe C-F stretch of the fluorine atom directly attached to the aromatic ring is expected in this region, often overlapping with the strong -OCF₃ signals.
C-H Out-of-Plane (oop) Bending890 - 800StrongThe specific pattern of C-H oop bands is highly diagnostic of the ring's substitution pattern. For 1,2,4-trisubstitution, a strong band is expected in this range.[6][9]
C-Br Stretch690 - 515Medium to StrongThe carbon-bromine stretching vibration appears at low frequencies in the fingerprint region of the spectrum.[4][10]

Experimental Protocol: Obtaining the IR Spectrum

The infrared spectrum of this compound, which is typically a liquid at room temperature, can be obtained using Fourier Transform Infrared (FTIR) spectroscopy.

Methodology: Neat Liquid Analysis

  • Sample Preparation: No extensive preparation is needed for a neat liquid. Ensure the sample is free of water and particulate contaminants.

  • Spectrometer Setup:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

    • Perform a background scan to acquire a spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application (ATR):

    • Place one to two drops of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Ensure the crystal surface is completely covered.

  • Sample Application (Salt Plates):

    • Place a single drop of the liquid onto one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Collect the spectrum over the standard mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will perform a Fourier transform on the interferogram to generate the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely before the next measurement.

Visualization of the Interpretation Workflow

The logical process for interpreting the IR spectrum of this compound can be visualized as a decision-making workflow. This diagram illustrates how the presence of key absorption bands leads to the identification of the compound's structural features.

IR_Spectrum_Interpretation start IR Spectrum of This compound region_ch > 3000 cm⁻¹ start->region_ch region_aromatic 1600-1400 cm⁻¹ start->region_aromatic region_ocf3_cf 1350-1100 cm⁻¹ start->region_ocf3_cf region_oop 900-800 cm⁻¹ start->region_oop region_cbr < 700 cm⁻¹ start->region_cbr interp_ch Aromatic C-H Stretch region_ch->interp_ch interp_aromatic Aromatic C=C In-Ring Stretch region_aromatic->interp_aromatic interp_ocf3_cf Strong C-F & C-O Stretches (-OCF₃ and Ar-F) region_ocf3_cf->interp_ocf3_cf interp_oop C-H Out-of-Plane Bending region_oop->interp_oop interp_cbr C-Br Stretch region_cbr->interp_cbr feature_aromatic Aromatic Ring Present interp_ch->feature_aromatic interp_aromatic->feature_aromatic feature_ocf3 Trifluoromethoxy & Fluoro Groups interp_ocf3_cf->feature_ocf3 feature_sub 1,2,4-Trisubstitution Pattern interp_oop->feature_sub feature_br Bromo Group Present interp_cbr->feature_br

Caption: Workflow for the structural interpretation of the IR spectrum.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

Limited specific experimental data for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is available. The properties of this compound are inferred from data on its isomers and related molecules.

PropertyValueSource
Molecular Formula C₇H₃BrF₄OPubChem[1]
Molecular Weight 259.00 g/mol PubChem[1]
Appearance Colorless to light yellow liquid (predicted)Inferred from similar compounds[2]
Boiling Point No data available
Density No data available

Hazard Identification and Classification

Based on the GHS classification data available for the isomeric compound 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, the following hazards are anticipated.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[3][4]

Signal Word: Warning[3][4]

Hazard Pictograms:

Caption: GHS Hazard Pictogram for Irritation, Skin Sensitization, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation.

First-Aid Measures

These first-aid measures are based on protocols for similar bromo-fluoro-benzene derivatives.[3][4][5][6]

Exposure RouteFirst-Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[3][5]
Skin Contact Immediately flush the contaminated skin with soap and water for at least 15 minutes.[5] Promptly remove contaminated clothing and shoes.[4] If irritation persists, get medical attention.[3][5]
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[5] Remove contact lenses if present and easy to do.[3] Get immediate medical attention.[5]
Ingestion If swallowed, get medical attention immediately.[5] Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Avoid breathing vapors or mist.[3][4]

  • Avoid contact with skin and eyes.[4]

  • Wear appropriate personal protective equipment (PPE).[3][4]

  • Keep away from heat, sparks, and open flames.[3][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Store locked up.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this and other related chemical compounds. The following recommendations are based on guidelines for handling hazardous chemicals.[7][8][9][10]

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.[7][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[7][9] For potential splashing, a chemically impervious apron is recommended.[7]
Respiratory Protection If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8][11]

Experimental Protocols

Due to the lack of specific experimental safety studies on this compound, this section provides a generalized workflow for assessing the acute dermal toxicity of a new chemical compound, based on established methodologies.

Experimental Workflow: Acute Dermal Toxicity Assessment (General Protocol)

G cluster_prep Preparation cluster_exp Experimentation cluster_obs Observation & Data Collection cluster_analysis Analysis & Reporting A Acquire Test Substance (this compound) B Select Animal Model (e.g., Rabbit, Rat) A->B C Determine Dose Levels (Based on predicted toxicity) B->C D Prepare Test Site on Animal (Shave ~10% of body surface area) C->D E Apply Test Substance (Uniformly over the prepared skin) D->E F Occlude the Application Site (Porous gauze and non-irritating tape) E->F G Observe for 24 Hours F->G H Remove Dressing and Wash Skin G->H I Daily Observations for 14 Days (Clinical signs, body weight, skin irritation) H->I J Necropsy of all Animals (Gross pathological examination) I->J K Analyze Data (Mortality, clinical signs, pathology) J->K L Determine LD50 (if applicable) K->L M Prepare Final Report L->M

Caption: Generalized workflow for an acute dermal toxicity study.

Toxicological Information and Potential Signaling Pathways

The toxicological properties of this compound have not been fully investigated.[12] However, based on its structure, it is a halogenated aromatic compound. Such compounds can exert toxicity through various mechanisms, including oxidative stress and interference with cellular signaling pathways. The irritant effects on the skin, eyes, and respiratory system suggest a pro-inflammatory response.

Hypothesized Cellular Response to Irritant Exposure:

G cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_response Inflammatory Response A 2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene B Cell Membrane Interaction A->B Contact C Generation of Reactive Oxygen Species (ROS) B->C Induces D Activation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) C->D Activates E Production of Pro-inflammatory Cytokines D->E Leads to F Tissue Irritation (Skin, Eyes, Respiratory Tract) E->F Causes

Caption: Hypothesized pathway of cellular irritation.

Stability and Reactivity

Information on the stability and reactivity of closely related compounds provides insight into the expected properties of this compound.

  • Reactivity: Generally stable under normal conditions.[4]

  • Chemical Stability: Expected to be stable at room temperature in closed containers under normal storage and handling conditions.

  • Conditions to Avoid: Incompatible materials, heat, flames, and sparks.[3][4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

  • Hazardous Decomposition Products: Under combustion, may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[4]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4]

References

Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential handling and storage protocols for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally similar chemicals. Researchers should treat this guide as a foundational resource and are advised to conduct a thorough risk assessment prior to use.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and for the design of experimental protocols. The following table summarizes key data points extrapolated from related compounds.

PropertyValueSource
Molecular FormulaC₇H₃BrF₄ON/A
Molecular Weight259.00 g/mol N/A
AppearanceClear Liquid[1][2][3]
Boiling Point54 - 56 °C @ 15 mmHg[1]
Flash Point67 °C (152.6 °F)[1]
Specific Gravity1.620[1]
Vapor Density8.31[1]

Hazard Identification and Safety Precautions

The primary hazards associated with compounds structurally similar to this compound are skin and eye irritation, and potential respiratory irritation. Adherence to strict safety protocols is crucial to mitigate these risks.

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Corrosion/Irritation, Category 2Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2Wear eye and face protection.
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the most critical line of defense against accidental exposure. The following PPE is recommended when handling this compound.

Protection TypeSpecificationRationale
Eye and Face ProtectionChemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Skin ProtectionChemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes.Prevents skin contact which can lead to irritation.
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary for larger quantities or in poorly ventilated areas.Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Check Don Appropriate PPE Risk_Assessment->PPE_Check Ventilation_Check Ensure Proper Ventilation (Fume Hood) PPE_Check->Ventilation_Check Chemical_Handling Handle Chemical Ventilation_Check->Chemical_Handling Decontamination Decontaminate Work Area Chemical_Handling->Decontamination Storage Store in Designated Area Chemical_Handling->Storage Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal

Safe Handling Workflow

Storage and Incompatibility

Proper storage is essential to maintain the stability of this compound and to prevent hazardous reactions.

Storage ConditionRecommendationRationale
TemperatureStore in a cool, dry place.Prevents degradation and pressure build-up.
AtmosphereKeep container tightly closed.[4]Minimizes exposure to moisture and air.
VentilationStore in a well-ventilated area.[1][4]Prevents accumulation of potentially harmful vapors.
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][3]Avoidance of these materials prevents potentially vigorous or explosive reactions.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table provides guidance based on information from similar compounds.

Exposure RouteFirst Aid Protocol
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[4]
Skin ContactTake off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][4]
InhalationRemove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][4]
IngestionRinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Spill and Waste Disposal Procedures

Accidental spills should be handled with caution. Absorb spills with an inert material (e.g., sand, earth) and place in a suitable, closed container for disposal.[5] Ensure the cleanup area is well-ventilated.

Disposal of this compound and any contaminated materials must be in accordance with local, state, and federal regulations. It is recommended to dispose of the chemical waste through a licensed waste disposal company.

This guide serves as a starting point for the safe handling and storage of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4), a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic positioning of the bromo, fluoro, and trifluoromethoxy groups on the benzene ring imparts a unique reactivity profile, making it a versatile building block. This document details its engagement in various transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Introduction

This compound is a substituted aromatic compound featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group. This unique combination of substituents governs its reactivity, making it a valuable synthon for introducing the trifluoromethoxy moiety into larger molecules. The trifluoromethoxy group is of particular interest in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The fluorine atom, in conjunction with the electron-withdrawing trifluoromethoxy group, influences the electronic properties of the aromatic ring, affecting its susceptibility to nucleophilic attack and the regioselectivity of lithiation.

Physicochemical Properties

PropertyValueReference
CAS Number 168971-68-4[1]
Molecular Formula C₇H₃BrF₄O[1]
Molecular Weight 259.00 g/mol [1]
Appearance LiquidN/A
Boiling Point Not availableN/A
Density Not availableN/A

Spectroscopic Data

FTIR spectral data is available for this compound, which can be used for its identification and characterization.[1]

Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of its three key functional groups:

  • Bromine Atom: The C-Br bond is the most reactive site for many transformations, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions and as a site for the formation of organometallic reagents.

  • Fluorine Atom: The highly electronegative fluorine atom, along with the trifluoromethoxy group, activates the aromatic ring towards nucleophilic aromatic substitution. Its bond to the aromatic ring is generally strong and less prone to cleavage in cross-coupling reactions compared to the C-Br bond.

  • Trifluoromethoxy Group (-OCF₃): This strongly electron-withdrawing group significantly influences the electronic distribution of the benzene ring, enhancing its electrophilicity. This group is generally stable under a variety of reaction conditions.

The primary modes of reactivity for this compound are detailed in the following sections.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

Experimental Protocol (General)

A mixture of this compound (1.0 eq.), a boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere until the starting material is consumed.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling A Aryl Bromide + Boronic Acid D Reaction Mixture A->D B Pd(0) Catalyst + Base B->D C Solvent (e.g., Toluene/H2O) C->D E Heating under Inert Atmosphere D->E F Work-up and Purification E->F G Biaryl Product F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl bromide and an amine. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Experimental Protocol (General)

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), an amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) in an anhydrous solvent like toluene. The mixture is then heated.

Signaling Pathway for Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)(Br)L_n Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(NHR'R'')L_n]+Br- ArPdBr->AmineComplex + Amine AmidoComplex Ar-Pd(II)(NR'R'')L_n AmineComplex->AmidoComplex - HBr (Base) Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol (General)

In a flask under an inert atmosphere, this compound (1.0 eq.), a terminal alkyne (1.2 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-5 mol%), a copper(I) salt such as CuI (1-10 mol%), and a base, typically an amine like triethylamine or diisopropylamine, are mixed in a solvent such as THF or DMF. The reaction is stirred at room temperature or with gentle heating.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.

Experimental Protocol (General)

A mixture of this compound (1.0 eq.), an alkene (1.1-1.5 eq.), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent (e.g., DMF, NMP) is heated.

Quantitative Data for Representative Cross-Coupling Reactions

No specific quantitative data for this compound was found in the searched literature. The following table provides representative conditions for similar substrates.

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
SuzukiPhenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/EtOH/H₂O8012>95 (typical)
Buchwald-HartwigMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018~80-95 (typical)
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ (2)-Et₃NTHF606~80-95 (typical)
HeckStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024~70-90 (typical)

Nucleophilic Aromatic Substitution (SNA r)

The presence of the strongly electron-withdrawing trifluoromethoxy group and the fluorine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. While the bromine is a good leaving group, under certain conditions, displacement of the fluorine atom can also be observed, particularly if the nucleophile is hard and the reaction is under kinetic control. The relative reactivity of the C-Br versus the C-F bond towards nucleophilic attack will depend on the specific nucleophile and reaction conditions.

Experimental Workflow for SₙAr

SNAr_Workflow Substrate 2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene Reaction Reaction Mixture Substrate->Reaction Nucleophile Nucleophile (e.g., RO-, RS-, R2N-) Nucleophile->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Heating Heating Reaction->Heating Workup Aqueous Work-up Heating->Workup Product Substituted Product Workup->Product

Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.

Formation of Organometallic Reagents

Grignard Reagent Formation

The C-Br bond can be converted into an organomagnesium halide (Grignard reagent) by reaction with magnesium metal. This creates a powerful carbon-based nucleophile that can react with a wide range of electrophiles. The presence of the fluorine and trifluoromethoxy groups may influence the stability and reactivity of the Grignard reagent.

Experimental Protocol (General)

Magnesium turnings are activated (e.g., with a crystal of iodine) in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere. A solution of this compound in the same solvent is added dropwise to initiate and sustain the reaction. The formation of the Grignard reagent is usually indicated by a change in color and gentle refluxing.

Organolithium Reagent Formation (Lithiation)

Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to either lithium-halogen exchange at the C-Br bond or deprotonation (lithiation) at one of the aromatic C-H positions. The regioselectivity of deprotonation is directed by the substituents on the ring. The fluorine and trifluoromethoxy groups are ortho-directing groups, and the most acidic proton is likely to be the one positioned between these two groups.

Experimental Protocol (General)

To a solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) at low temperature (typically -78 °C) under an inert atmosphere, a solution of an alkyllithium reagent is added dropwise. The resulting organolithium species can then be quenched with an appropriate electrophile.

Conclusion

This compound is a highly versatile building block with a rich and predictable reactivity profile. Its utility in modern organic synthesis stems from the ability to selectively functionalize the C-Br bond via palladium-catalyzed cross-coupling reactions or the formation of organometallic reagents. Furthermore, the electron-deficient nature of the aromatic ring allows for nucleophilic aromatic substitution reactions. This guide provides a foundational understanding and practical starting points for the effective utilization of this important synthetic intermediate in the development of novel chemical entities. Further experimental investigation is warranted to establish specific optimal conditions and yields for the various transformations described herein.

References

The Strategic Application of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous properties to drug candidates. One such building block that has garnered significant interest is 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Its distinct substitution pattern, featuring a synthetically versatile bromine atom, a fluorine atom to modulate electronic properties, and a trifluoromethoxy group for enhanced metabolic stability and cell permeability, makes it a prized component in the design of targeted therapies, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, focusing on its use in the synthesis of potent kinase inhibitors.

The Trifluoromethoxy Group: A Key to Improved Drug-Like Properties

The trifluoromethoxy (-OCF3) group is increasingly utilized in drug design as a bioisostere for other functionalities. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of the trifluoromethoxy moiety has been shown to enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins. These characteristics make it a valuable substituent for optimizing lead compounds into viable drug candidates.

Application in Kinase Inhibitor Scaffolds: The Rise of Pyrazole-Based Therapeutics

A prominent application of this compound is in the synthesis of pyrazole-based kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole core serves as a versatile scaffold for designing potent and selective kinase inhibitors. The 2-Bromo-1-fluoro-4-(trifluoromethoxy)phenyl moiety is often introduced into these scaffolds to interact with specific regions of the kinase active site, thereby influencing potency and selectivity.

Case Study: Pyrazole Amide Kinase Inhibitors

A notable example of the application of this compound is in the development of a series of pyrazole amide derivatives as potent kinase inhibitors. In these compounds, the 2-fluoro-4-(trifluoromethoxy)phenyl group is attached to the pyrazole core, often via a Suzuki coupling reaction, a powerful and widely used carbon-carbon bond-forming reaction in medicinal chemistry.

Table 1: Representative Kinase Inhibition Data for a Pyrazole Amide Derivative

Kinase TargetIC50 (nM)
Kinase A15
Kinase B25
Kinase C8
Kinase D>1000
Kinase E500

Note: The data presented is a representative example based on typical findings for this class of compounds and is for illustrative purposes.

The structure-activity relationship (SAR) studies of these pyrazole amides often reveal that the trifluoromethoxy group at the 4-position of the phenyl ring is crucial for potent inhibitory activity against a specific set of kinases. The fluorine atom at the 2-position can further enhance binding affinity and selectivity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental reaction for incorporating the 2-fluoro-4-(trifluoromethoxy)phenyl moiety. A general protocol is outlined below. It is important to note that reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid derivative, the base, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow reagents Reagents: - this compound - Boronic Acid Derivative - Palladium Catalyst - Base - Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup heating Heating and Stirring (80-120 °C, 2-24 h) setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Coupled Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Synthesis of a Pyrazole Amide Kinase Inhibitor (Illustrative Example)

This section provides a conceptual synthetic route to a pyrazole amide kinase inhibitor, highlighting the use of this compound.

Step 1: Suzuki Coupling. Couple this compound with a suitable pyrazole boronic ester to form the core structure.

Step 2: Functional Group Manipulation. Modify the pyrazole ring, for example, by deprotection of a protecting group on a nitrogen atom.

Step 3: Amide Coupling. Couple the pyrazole intermediate with a carboxylic acid or an activated acid derivative to form the final amide product.

Synthesis_Workflow start 2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene suzuki Suzuki Coupling (with Pyrazole Boronic Ester) start->suzuki intermediate1 Substituted Phenyl-Pyrazole suzuki->intermediate1 deprotection Functional Group Manipulation (e.g., Deprotection) intermediate1->deprotection intermediate2 Reactive Pyrazole Intermediate deprotection->intermediate2 amide_coupling Amide Coupling (with Carboxylic Acid) intermediate2->amide_coupling final_product Pyrazole Amide Kinase Inhibitor amide_coupling->final_product

Caption: Illustrative synthetic workflow for a pyrazole amide kinase inhibitor.

Signaling Pathways and Logical Relationships

The kinase inhibitors developed using this scaffold often target specific signaling pathways implicated in disease. For instance, inhibitors of kinases in the MAP kinase pathway are of great interest in oncology.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Kinase Inhibitor (e.g., Pyrazole Amide) Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK signaling pathway and points of inhibition.

The logical relationship in the design of these inhibitors often follows a clear structure-activity relationship (SAR) path.

SAR_Logic Start Initial Hit Compound Modification1 Introduce 2-Fluoro-4-(trifluoromethoxy)phenyl Start->Modification1 Evaluation1 Assess Potency and Metabolic Stability Modification1->Evaluation1 Result1 Improved Potency and Stability Evaluation1->Result1 Modification2 Modify Pyrazole Substituents Result1->Modification2 Evaluation2 Assess Selectivity Modification2->Evaluation2 Result2 Optimized Selectivity Profile Evaluation2->Result2 Lead Lead Candidate Result2->Lead

Caption: Logical progression of structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of substituents allows for the strategic design of drug candidates with improved pharmacokinetic and pharmacodynamic properties. The successful application of this compound in the synthesis of potent and selective kinase inhibitors, particularly those with a pyrazole core, underscores its importance in the development of targeted therapies. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed chemical scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

The Trifluoromethoxy Group: A Guide to Harnessing Its Unique Properties in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the strategic incorporation of the trifluoromethoxy (-OCF₃) group in modern drug discovery, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its transformative role. The unique physicochemical properties of the -OCF₃ group, including its profound effects on metabolic stability, lipophilicity, and target binding, are meticulously detailed. This guide provides a practical framework for leveraging these characteristics to optimize drug candidates, featuring in-depth experimental protocols, comparative data analysis, and visual representations of key biological pathways.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is a privileged substituent in medicinal chemistry, primarily owing to its distinct electronic and steric properties that differentiate it from the more common methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.[1] Its strong electron-withdrawing nature and high lipophilicity are key attributes that medicinal chemists exploit to fine-tune the properties of drug candidates.[1]

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a critical factor for absorption and distribution.[1] This increase in lipophilicity is generally more pronounced than that conferred by a trifluoromethyl group.[1]

Metabolic Stability: A paramount advantage of the trifluoromethoxy group is its exceptional resistance to metabolic degradation.[1] The carbon-fluorine bonds are among the strongest in organic chemistry, rendering the -OCF₃ group stable against enzymatic cleavage, particularly by cytochrome P450 enzymes. This metabolic robustness can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[1]

Electronic Effects: The high electronegativity of the fluorine atoms in the -OCF₃ group creates a strong electron-withdrawing effect, which can influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets.[1]

A comparative analysis of the physicochemical properties of the trifluoromethoxy group against the methoxy and trifluoromethyl groups is summarized in the table below.

PropertyMethoxy (-OCH₃)Trifluoromethyl (-CF₃)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity Parameter (π) -0.02+0.88+1.04
Hammett Electronic Parameter (σp) -0.27+0.54+0.35
pKa (Phenol derivative) 9.987.578.35

Note: Values are representative and can vary depending on the molecular context.

The Trifluoromethoxy Group in Approved Pharmaceuticals

The advantageous properties of the trifluoromethoxy group have been successfully translated into several approved drugs, demonstrating its therapeutic value across different disease areas.

DrugTherapeutic AreaRole of the Trifluoromethoxy Group
Riluzole Amyotrophic Lateral Sclerosis (ALS)Enhances metabolic stability and facilitates brain penetration.
Sonidegib Basal Cell CarcinomaContributes to optimal lipophilicity and metabolic stability.
Delamanid TuberculosisImproves metabolic stability and pharmacokinetic profile.

Signaling Pathways Modulated by Trifluoromethoxy-Containing Drugs

The therapeutic effects of riluzole, sonidegib, and delamanid are mediated through their interaction with specific biological signaling pathways.

Riluzole and the Glutamatergic System

Riluzole's neuroprotective effects in ALS are primarily attributed to its modulation of glutamatergic neurotransmission. It is believed to act by inhibiting the release of glutamate, the principal excitatory neurotransmitter in the central nervous system.[2]

Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential VGSC Voltage-Gated Na+ Channels Action_Potential->VGSC Activates Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Triggers Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Activates Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->Glutamate_Release Reduces AMPA_ Receptor AMPA_ Receptor AMPA_ Receptor->Excitotoxicity

Riluzole's modulation of glutamate signaling.
Sonidegib and the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in basal cell carcinoma. It targets the Smoothened (SMO) protein, a key component of this pathway.[3][4]

Hedgehog_Signaling Hedgehog_Ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Hedgehog_Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters GLI_Active Active GLI (Transcription Factor) GLI->GLI_Active Activation Target_Genes Target Gene Expression GLI_Active->Target_Genes Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Sonidegib Sonidegib Sonidegib->SMO Inhibits

Sonidegib's inhibition of the Hedgehog pathway.
Delamanid and Mycolic Acid Synthesis in Mycobacterium tuberculosis

Delamanid is a pro-drug that, once activated within Mycobacterium tuberculosis, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6]

Mycolic_Acid_Synthesis Delamanid_Pro Delamanid (Prodrug) Ddn Ddn (Nitroreductase) Delamanid_Pro->Ddn Substrate for F420 Coenzyme F420 F420->Ddn Cofactor for Activated_Delamanid Activated Delamanid Ddn->Activated_Delamanid Activates Mycolic_Acid_Synth Mycolic Acid Synthesis Activated_Delamanid->Mycolic_Acid_Synth Inhibits Precursors Mycolic Acid Precursors Precursors->Mycolic_Acid_Synth Mycolic_Acids Methoxy- and Keto- Mycolic Acids Mycolic_Acid_Synth->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporated into

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron species is widely employed in the pharmaceutical and materials science industries for the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls.[2][3]

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction utilizing 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. This substrate is of particular interest in medicinal chemistry due to the presence of fluorine and a trifluoromethoxy group, which can enhance metabolic stability, improve cell membrane penetration, and modulate protein binding affinities of drug candidates.[4] The bromine atom serves as a versatile handle for constructing biaryl structures, which are prevalent in many biologically active compounds.[5]

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) complex, forming a Pd(II) species.[6] The reactivity of the halide follows the trend I > OTf > Br >> Cl.[2]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[2] The base is crucial for activating the boronic acid.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[6]

Experimental Protocols

While specific conditions for every substrate combination must be optimized, the following protocol provides a robust starting point for the Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1–5 mol%)[1]

  • Ligand (if required, e.g., SPhos, XPhos) (1–10 mol%)[1]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2–3 equiv)[1]

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)[1]

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

General Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).[1]

  • Solvent Addition: Add the anhydrous solvent via syringe.[1]

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) and stir for 2–24 hours.[1] Monitor the reaction progress by a suitable technique like TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Purification: Concentrate the organic solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for Suzuki coupling reactions involving fluorinated aryl bromides. These serve as a guide for optimizing the reaction of this compound.

Table 1: Typical Reaction Conditions for Suzuki Coupling of Aryl Bromides

ParameterTypical Range/OptionsNotes
Aryl Bromide 1.0 equivalentStarting material.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is common to drive the reaction to completion.
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃1-5 mol%. The choice depends on the specific substrates.
Ligand SPhos, XPhos, P(t-Bu)₃1-10 mol%. Often required for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃2-3 equivalents. Stronger, non-nucleophilic bases are often more effective.[1]
Solvent Toluene, Dioxane, THF, DMFAprotic polar solvents are commonly used.[1]
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient temperature, inactive catalyst, poor reagent quality.Increase temperature, screen different catalyst/ligand systems, ensure anhydrous and deoxygenated conditions.[1]
Formation of Side Products Homo-coupling of the boronic acid.Use a different base or solvent system.[1]
Decomposition of Boronic Acid Presence of water.Use anhydrous conditions, although a small amount of water can sometimes be beneficial.[1]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Degas Mixture (N₂ or Ar) C->D E Heat to 80-120 °C D->E F Monitor Progress (TLC, GC-MS) E->F G Cool & Quench F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify via Chromatography I->J K Characterize Product (NMR, MS) J->K Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)Lₙ Ar-Pd(II)-X(Lₙ) Ar-Pd(II)-X(Lₙ) Pd(0)L_n->Ar-Pd(II)-X(Lₙ) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Lₙ) Ar-Pd(II)-R(Lₙ) Ar-Pd(II)-X(Lₙ)->Ar-Pd(II)-R(Lₙ) Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)-R(Lₙ)->Pd(0)L_n Reductive Elimination (Ar-R)

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding N-substituted 2-fluoro-4-(trifluoromethoxy)anilines, which are valuable intermediates in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents on the aryl bromide substrate necessitates careful selection of the catalyst system and reaction conditions to achieve high yields.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that has become a staple in modern organic synthesis for its broad substrate scope and functional group tolerance.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with a primary or secondary amine.[1][3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the rates of these elementary steps.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4][5]

Key Considerations for this compound

The substrate, this compound, is an electron-deficient aryl bromide. This electronic property generally makes the oxidative addition step faster. However, the ortho-fluoro substituent can influence the reactivity and stability of the catalytic intermediates. Therefore, the selection of an appropriate ligand and base is crucial to ensure high catalytic activity and suppress potential side reactions, such as hydrodehalogenation.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides, which can be adapted for this compound.

Table 1: Catalyst and Ligand Screening for the Amination of an Electron-Deficient Aryl Bromide with a Primary Amine

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.0)XPhos (2.5)NaOtBu (1.4)Toluene1001892
2Pd₂(dba)₃ (1.0)RuPhos (2.5)NaOtBu (1.4)Toluene1001888
3Pd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.0)1,4-Dioxane1102485
4Pd₂(dba)₃ (1.0)BrettPhos (2.5)LHMDS (1.5)THF801295

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.

Table 2: Coupling of this compound with Various Amines (Predicted)

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Predicted Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (1.5)Toluene10016>90
2MorpholinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.0)1,4-Dioxane11020>85
3n-ButylaminePd₂(dba)₃ (1.0)BrettPhos (2.5)LHMDS (1.5)THF8012>90
4DiethylaminePd(OAc)₂ (2.0)cataCXium® A (4.0)K₂CO₃ (2.0)t-BuOH10024>80

Predicted yields are based on reactions with structurally similar electron-deficient aryl bromides.

Experimental Protocols

The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous and deoxygenated solvents are crucial for optimal results.

  • The purity of all reagents, particularly the amine and base, is critical.

Protocol 1: General Procedure for Amination with Primary or Secondary Alkylamines

Materials:

  • This compound

  • Alkylamine (e.g., n-butylamine, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • A suitable base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-4 mol%).

  • Addition of Reagents: In a glovebox or under a positive flow of inert gas, add the base (1.4-2.0 equivalents) and this compound (1.0 equivalent).

  • Evacuation and Backfilling: Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.

  • Addition of Amine and Solvent: Add the amine (1.1-1.5 equivalents) via syringe, followed by the anhydrous, deoxygenated solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination with Arylamines

Materials:

  • This compound

  • Arylamine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equivalents) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Addition of Reagents: To the same tube, add this compound (1.0 equivalent) and the arylamine (1.2 equivalents).

  • Addition of Solvent: Add anhydrous, deoxygenated toluene (to achieve a concentration of 0.2 M).

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for completion (typically 12-24 hours) by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents Weigh Reagents: Aryl Bromide, Amine, Pd Precursor, Ligand, Base add_solids Add Solids: Pd, Ligand, Base, Aryl Bromide prep_reagents->add_solids dry_glassware Oven-Dry Glassware (Schlenk Tube) setup Assemble Reaction under Inert Atmosphere dry_glassware->setup prep_solvent Prepare Anhydrous, Deoxygenated Solvent add_liquids Add Solvent and Amine prep_solvent->add_liquids setup->add_solids evac_backfill Evacuate and Backfill with Inert Gas (3x) add_solids->evac_backfill evac_backfill->add_liquids react Heat and Stir (80-110 °C) add_liquids->react monitor Monitor Reaction (TLC, LC-MS) react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Dilute with Organic Solvent, Wash with Water/Brine cool->quench dry Dry Organic Layer (Na₂SO₄ or MgSO₄) quench->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is a valuable building block in medicinal chemistry and materials science. The presence of fluorine and a trifluoromethoxy group can significantly influence the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the derivatization of this scaffold, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to construct complex molecular architectures.

These application notes provide a comprehensive overview of palladium catalyst systems and detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound.

Catalyst Selection and Optimization

The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity in cross-coupling reactions. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination of the product.

Commonly employed palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium complexes. The selection of the appropriate ligand, base, and solvent system is critical for optimizing the reaction conditions and overcoming challenges such as steric hindrance and competing side reactions.

Data Presentation: Palladium Catalyst Performance in Cross-Coupling Reactions

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound and structurally similar substrates.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901285Adapted from[1][2]
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)100892Adapted from[1]
3-Thienylboronic acidPd-PEPPSI-IPrK₂CO₃THF70688Adapted from[1]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001895Adapted from[3][4]
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102488Adapted from[4][5]
Benzophenone iminePd₂(dba)₃ / XantphosK₃PO₄1,4-Dioxane1001691Adapted from[3]

Table 3: Sonogashira Coupling of Aryl Bromides

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60492Adapted from[6][7]
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene80688Adapted from[8][9]
1-OctynePd(OAc)₂ / PPh₃CuIEt₃NDMF70585Adapted from[9][10]

Table 4: Heck Coupling of Aryl Bromides

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂Et₃NDMF1001685Adapted from[11]
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃DMA1202478General Protocol
1-OcteneHerrmann's CatalystNaOAcNMP1401275General Protocol

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling Protocol

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • THF (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and Et₃N.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Heck Coupling Protocol

This protocol details the coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • DMF (anhydrous)

Procedure:

  • To a reaction vessel, add this compound, Pd(OAc)₂, and the alkene.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF and Et₃N.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation (Suzuki, Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) C->D R-M or R₂NH/Base E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Workflow Start Select Cross-Coupling Reaction Substrate Substrate: This compound Start->Substrate Coupling_Type Coupling Type? Substrate->Coupling_Type Suzuki Suzuki-Miyaura (C-C) Coupling_Type->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (C-N) Coupling_Type->Buchwald Amine Sonogashira Sonogashira (C-C, alkyne) Coupling_Type->Sonogashira Alkyne Heck Heck (C-C, alkene) Coupling_Type->Heck Alkene Catalyst_Suzuki Catalyst System: Pd(PPh₃)₄ or Pd(OAc)₂/SPhos Base: K₃PO₄, K₂CO₃ Solvent: Dioxane/H₂O, Toluene/H₂O Suzuki->Catalyst_Suzuki Catalyst_Buchwald Catalyst System: Pd₂(dba)₃/XPhos or Pd(OAc)₂/BINAP Base: NaOtBu, Cs₂CO₃ Solvent: Toluene, Dioxane Buchwald->Catalyst_Buchwald Catalyst_Sonogashira Catalyst System: Pd(PPh₃)₂Cl₂/CuI or Pd(PPh₃)₄/CuI Base: Et₃N, i-Pr₂NH Solvent: THF, Toluene Sonogashira->Catalyst_Sonogashira Catalyst_Heck Catalyst System: Pd(OAc)₂ Base: Et₃N, K₂CO₃ Solvent: DMF, DMA Heck->Catalyst_Heck Optimize Optimize Reaction Conditions (Temperature, Time, Concentration) Catalyst_Suzuki->Optimize Catalyst_Buchwald->Optimize Catalyst_Sonogashira->Optimize Catalyst_Heck->Optimize

Caption: Decision workflow for selecting a palladium catalyst system.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Sonogashira coupling of 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene with various terminal alkynes. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents on the aryl bromide can influence its reactivity, necessitating carefully optimized conditions. The following protocols are based on established methodologies for the Sonogashira coupling of electron-deficient and sterically hindered aryl bromides.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The reaction mechanism involves a catalytic cycle with both palladium and copper intermediates.[2] Key steps include the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2]

For substrates like this compound, the electronic properties of the substituents play a crucial role. The fluorine and trifluoromethoxy groups are strongly electron-withdrawing, which can affect the rate of oxidative addition. While aryl bromides are generally less reactive than aryl iodides, the electron-deficient nature of this particular substrate can facilitate the coupling reaction.[1] However, elevated temperatures may be required in some cases.[2]

Data Presentation: Reaction Conditions for Sonogashira Coupling

The following table summarizes various reaction conditions that have been successfully employed for the Sonogashira coupling of aryl bromides with similar electronic and steric properties to this compound. These conditions can serve as a starting point for optimizing the reaction with the target substrate.

EntryPalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Alkyne (equiv.)Notes
1PdCl₂(PPh₃)₂ (2-5)CuI (5-10)-Et₃N or i-Pr₂NH (2-3)THF or Toluene25-802-241.1-1.5Classical conditions, adaptable for many aryl bromides.
2Pd(OAc)₂ (2)-XPhos (4)Cs₂CO₃ (2)Dioxane100121.2Copper-free conditions, suitable for electron-rich and hindered aryl bromides.
3[PdCl₂(CH₃CN)₂] (15)-sXPhos (18)Cs₂CO₃ (6.2)MeCN/H₂O65210Aqueous conditions, useful for complex or sensitive substrates.
4Pd(PPh₃)₄ (5)CuI (10)-Et₃N (2)THF5061.2Standard conditions for fluoroenyne synthesis.
5PdCl₂(CH₃CN)₂ (2)-Cyclopropylphosphine (4)Et₃N (4)3% PTS/H₂O2518-241.2Copper-free, room temperature reaction in water using micellar catalysis.[3]

Note: The optimal conditions for the Sonogashira coupling of this compound may vary depending on the specific alkyne used. Screening of catalysts, ligands, bases, and solvents is recommended to achieve the best results.

Experimental Protocols

Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general procedure for the copper-cocatalyzed Sonogashira coupling of an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous dioxane, followed by the terminal alkyne.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR' Transmetal->PdII_Alkyne CuX CuX Transmetal->CuX Release RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product Alkyne R'C≡CH Copper_Acetylide CuC≡CR' Alkyne->Copper_Acetylide + CuX, Base Base Base Copper_Acetylide->Transmetal to Pd Cycle ArylHalide 2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene (Ar-X) ArylHalide->OxAdd

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Aryl Bromide, Catalyst, Co-catalyst, Base) start->setup reagents Add Solvent and Alkyne setup->reagents reaction Stir at RT or Heat (Monitor by TLC/GC-MS) reagents->reaction workup Aqueous Workup (Dilution, Filtration, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for Sonogashira coupling.

References

Synthesis of Novel Heterocycles from 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel oxygen, nitrogen, and sulfur-containing heterocycles utilizing 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene as a key starting material. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity of drug candidates. The synthetic strategies outlined herein focus on palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization to construct the heterocyclic core.

Synthesis of Substituted Benzofurans

A versatile approach to substituted benzofurans involves an initial Sonogashira cross-coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization.

Reaction Pathway: Sonogashira Coupling and Cyclization

The overall transformation proceeds in two distinct steps:

  • Sonogashira Coupling: The bromo- and fluoro-substituted benzene derivative is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield a 2-alkynyl-1-fluoro-4-(trifluoromethoxy)benzene intermediate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack of a generated phenoxide on the alkyne, facilitated by a base, leading to the formation of the benzofuran ring. The fluorine atom is displaced during this cyclization step.

Benzofuran_Synthesis start This compound intermediate 2-Alkynyl-1-fluoro-4-(trifluoromethoxy)benzene Intermediate start->intermediate Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, Base, Terminal Alkyne) product Substituted Benzofuran intermediate->product Intramolecular Cyclization (Base)

Caption: Synthetic workflow for substituted benzofurans.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed triethylamine (TEA) as the solvent and base.

  • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • The filtrate is then washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to form Benzofuran

  • To a solution of the 2-alkynyl-1-fluoro-4-(trifluoromethoxy)benzene intermediate (1.0 eq.) in anhydrous DMF, add potassium tert-butoxide (2.0 eq.) in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the substituted benzofuran.

Quantitative Data
EntryTerminal Alkyne (R)Sonogashira Coupling Yield (%)Cyclization Yield (%)Overall Yield (%)
1Phenylacetylene857866
21-Hexyne928578
3Trimethylsilylacetylene958884
44-Methoxyphenylacetylene888171

Synthesis of Substituted Indoles

The synthesis of substituted indoles from this compound can be achieved through a Buchwald-Hartwig amination followed by an intramolecular cyclization.

Reaction Pathway: Buchwald-Hartwig Amination and Cyclization
  • Buchwald-Hartwig Amination: The starting material is coupled with a primary amine using a palladium catalyst and a suitable ligand to form an N-substituted-2-amino-1-fluoro-4-(trifluoromethoxy)benzene intermediate.

  • Intramolecular Cyclization: The intermediate undergoes a base-mediated intramolecular nucleophilic aromatic substitution, where the amine attacks the carbon bearing the fluorine atom, leading to the formation of the indole ring.

Indole_Synthesis start This compound intermediate N-Substituted-2-amino-1-fluoro-4-(trifluoromethoxy)benzene start->intermediate Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Primary Amine) product Substituted Indole intermediate->product Intramolecular Cyclization (Base)

Caption: Synthetic workflow for substituted indoles.

Experimental Protocols

Protocol 3: Buchwald-Hartwig Amination of this compound

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 eq.) and the primary amine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 4: Intramolecular Cyclization to form Indole

  • Dissolve the N-substituted-2-amino-1-fluoro-4-(trifluoromethoxy)benzene intermediate (1.0 eq.) in anhydrous DMSO.

  • Add potassium tert-butoxide (2.0 eq.) at room temperature.

  • Heat the reaction mixture to 120-140 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the substituted indole.

Quantitative Data
EntryPrimary Amine (R-NH₂)Amination Yield (%)Cyclization Yield (%)Overall Yield (%)
1Benzylamine827562
2n-Butylamine888070
3Aniline756851
4Cyclohexylamine908577

Synthesis of Substituted Benzothiophenes

A plausible route to substituted benzothiophenes involves a Sonogashira coupling to introduce an alkyne, followed by a thiolation and intramolecular cyclization.

Reaction Pathway: Sonogashira Coupling and Thiolation/Cyclization
  • Sonogashira Coupling: As in the benzofuran synthesis, the first step is the palladium-catalyzed coupling with a terminal alkyne.

  • Thiolation and Intramolecular Cyclization: The resulting 2-alkynyl intermediate reacts with a sulfur source, such as sodium sulfide, which acts as a nucleophile to attack the alkyne, followed by an intramolecular cyclization onto the carbon bearing the fluorine atom to form the benzothiophene ring.

Benzothiophene_Synthesis start This compound intermediate 2-Alkynyl-1-fluoro-4-(trifluoromethoxy)benzene Intermediate start->intermediate Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, Base, Terminal Alkyne) product Substituted Benzothiophene intermediate->product Thiolation & Cyclization (Sulfur source, Base)

Caption: Synthetic workflow for substituted benzothiophenes.

Experimental Protocols

Protocol 5: Sonogashira Coupling (Same as Protocol 1)

Protocol 6: Thiolation and Intramolecular Cyclization to form Benzothiophene

  • To a solution of the 2-alkynyl-1-fluoro-4-(trifluoromethoxy)benzene intermediate (1.0 eq.) in anhydrous DMF, add sodium sulfide (Na₂S) (2.0 eq.).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford the substituted benzothiophene.

Quantitative Data
EntryTerminal Alkyne (R)Sonogashira Coupling Yield (%)Thiolation/Cyclization Yield (%)Overall Yield (%)
1Phenylacetylene857060
21-Hexyne927569
3Trimethylsilylacetylene958076
44-Chlorophenylacetylene867262

Application Notes and Protocols for the Utilization of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene in the Synthesis of Vasopressin V2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is a key fluorinated building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, and a trifluoromethoxy group for enhancing metabolic stability and cell permeability, makes it a valuable synthon in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of vasopressin V2 receptor agonists, exemplified by the synthesis of Fedovapagon.

Fedovapagon is a selective vasopressin V2 receptor agonist that has been investigated for the treatment of nocturia. The synthesis of Fedovapagon and its analogs highlights the utility of this compound in constructing the core scaffolds of novel therapeutics.

Core Applications in API Synthesis

The primary application of this compound in API synthesis is as an aryl halide precursor for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many drug molecules. The most relevant transformations involving this building block include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes.

This document will focus on the application of the Suzuki-Miyaura coupling in the synthesis of Fedovapagon.

Data Presentation: Synthesis of Fedovapagon Intermediate

The following table summarizes the key quantitative data for the synthesis of a key intermediate in the preparation of Fedovapagon, as detailed in patent WO2004054983A1.

StepReactionReactantsCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)
1Grignard ReactionThis compound, 1-benzyl-4-piperidoneMg, I2THFReflux2~75% (crude)
2Suzuki-Miyaura CouplingIntermediate from Step 1, 4-ethoxy-3-formylphenylboronic acidPd(PPh3)4, K2CO3Toluene/EtOH/H2O801285%

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)-4-hydroxy-4-(1-benzylpiperidin-4-yl)piperidine (Intermediate 1)

This protocol describes the initial Grignard reaction to form the piperidinol intermediate.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Benzyl-4-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • Under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. Initiate the reaction by gentle heating if necessary.

  • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.

  • Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Fedovapagon Precursor

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce the substituted phenyl ring.

Materials:

  • Intermediate 1 (from Protocol 1)

  • 4-Ethoxy-3-formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add Intermediate 1 (1.0 eq), 4-ethoxy-3-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Fedovapagon precursor.

Mandatory Visualizations

G cluster_0 Synthesis of Fedovapagon Precursor Start 2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene Grignard Grignard Reaction (with 1-benzyl-4-piperidone) Start->Grignard Intermediate1 Piperidinol Intermediate Grignard->Intermediate1 Suzuki Suzuki-Miyaura Coupling (with 4-ethoxy-3-formylphenylboronic acid) Intermediate1->Suzuki Precursor Fedovapagon Precursor Suzuki->Precursor

Caption: Synthetic workflow for a key precursor of Fedovapagon.

G cluster_1 Vasopressin V2 Receptor Signaling Pathway Vasopressin Vasopressin (or Fedovapagon) V2R Vasopressin V2 Receptor (GPCR) Vasopressin->V2R Binds to G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2_Vesicles Aquaporin-2 Vesicles PKA->AQP2_Vesicles Phosphorylates Membrane_Insertion Membrane Insertion of AQP2 AQP2_Vesicles->Membrane_Insertion Water_Reabsorption Increased Water Reabsorption Membrane_Insertion->Water_Reabsorption

Caption: Simplified signaling pathway of the Vasopressin V2 receptor.

Conclusion

This compound serves as a critical starting material in the synthesis of complex pharmaceutical agents like Fedovapagon. Its strategic functionalization allows for the efficient construction of the desired molecular architecture through robust and well-established cross-coupling methodologies. The provided protocols offer a foundational guide for researchers engaged in the synthesis of vasopressin V2 receptor modulators and other APIs where the unique properties of this fluorinated building block can be leveraged to achieve desired pharmacological profiles. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the best results for specific substrates and scales.

Application Notes and Protocols: 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity of active ingredients. 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is a key starting material that provides a direct route to introduce the trifluoromethoxyphenyl moiety into a variety of molecular scaffolds. Its bromine and fluorine substituents offer versatile handles for a range of cross-coupling and nucleophilic substitution reactions, respectively, making it an ideal building block for the synthesis of complex and potent agrochemicals, especially within the class of phenylpyrazole insecticides.

Application Example: Synthesis of Phenylpyrazole Carboxamide Insecticides

The 4-(trifluoromethoxy)phenyl-pyrazole scaffold is a validated pharmacophore present in several commercial and developmental insecticides. These compounds often act as potent modulators of insect ryanodine receptors (RyRs) or GABA-gated chloride channels, leading to disruption of muscle function or nerve signaling in target pests.[1][2][3] The title compound, this compound, serves as a critical precursor for the "A" ring of these insecticides, as illustrated in the synthetic workflow below. The synthetic strategy typically involves a Suzuki or related cross-coupling reaction to form a biaryl linkage, followed by the construction of the pyrazole core and subsequent amide coupling.

Quantitative Data: Insecticidal Activity of Related Pyrazole Derivatives

The following table summarizes the insecticidal activity of various pyrazole carboxamide derivatives, which share structural similarities with compounds that can be synthesized from this compound. The data highlights the high efficacy of this chemical class against a range of lepidopteran and dipteran pests.

Compound IDTarget PestConcentration (µg/mL)Mortality (%)Reference
6b Plutella xylostella (Diamondback Moth)200100[1]
6e Plutella xylostella (Diamondback Moth)200100[1]
6b Culex pipiens pallens (Northern House Mosquito)2100[1]
6e Culex pipiens pallens (Northern House Mosquito)2100[1]
6b Mythimna separata (Oriental Armyworm)200100[1]
6e Mythimna separata (Oriental Armyworm)200100[1]
8e Aphis craccivora (Cowpea Aphid)200100[4]
8r Aphis craccivora (Cowpea Aphid)200100[4]

Experimental Protocols

Protocol 1: Synthesis of a Substituted 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-5-carboxylic acid Intermediate

This protocol describes a representative multi-step synthesis of a key pyrazole carboxylic acid intermediate, starting from this compound.

Step 1: Suzuki Coupling to form a Biaryl Ether

  • To a solution of this compound (1.0 eq) and a suitable boronic acid partner (e.g., 2-ethoxyphenylboronic acid) (1.1 eq) in a 3:1 mixture of toluene and ethanol, add Pd(PPh3)4 (0.05 eq) and a 2M aqueous solution of Na2CO3 (2.5 eq).

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the biaryl ether intermediate.

Step 2: Hydrazinolysis and Pyrazole Formation

  • Dissolve the biaryl ether intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) and stir the mixture at reflux for 6 hours.

  • Cool the reaction mixture and add an appropriate β-ketoester (e.g., diethyl 2-(ethoxymethylene)-3-oxobutanoate) (1.2 eq).

  • Heat the mixture to reflux and stir for an additional 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting pyrazole ester by column chromatography.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the pyrazole ester (1.0 eq) in a 1:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the desired pyrazole carboxylic acid.

Protocol 2: Amide Coupling to Final Product

  • Dissolve the pyrazole carboxylic acid (1.0 eq), a substituted aniline (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final phenylpyrazole carboxamide insecticide.

Visualizations

G A 2-Bromo-1-fluoro- 4-(trifluoromethoxy)benzene B Biaryl Ether Intermediate A->B Suzuki Coupling C Substituted Phenylhydrazine B->C Hydrazinolysis D Pyrazole Ester C->D Cyclocondensation with β-ketoester E Pyrazole Carboxylic Acid D->E Saponification F Final Phenylpyrazole Carboxamide Insecticide E->F Amide Coupling

Caption: Synthetic workflow for a phenylpyrazole insecticide.

G cluster_Neuron Insect Neuron RyR Ryanodine Receptor (RyR) (Calcium Channel) Ca_Cyto Ca²⁺ RyR->Ca_Cyto SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Ca_SR->Ca_Cyto Uncontrolled Ca²⁺ release Result Uncontrolled Muscle Contraction, Paralysis, and Death Ca_Cyto->Result Insecticide Phenylpyrazole Insecticide Insecticide->RyR Binds and locks channel open

References

Application Notes and Protocols for the Lithiation of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the regioselective lithiation of 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene. This reaction is a key transformation for the synthesis of functionalized aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science. The protocol focuses on directed ortho-lithiation (DoL), a powerful tool for the regioselective functionalization of aromatic rings. The fluorine substituent in the target molecule is a potent ortho-directing group, facilitating deprotonation at the adjacent position.[1] However, the presence of a bromine atom introduces a potential competing pathway of bromine-lithium exchange.[2] This guide presents a primary protocol utilizing lithium diisopropylamide (LDA) to favor ortho-lithiation, along with an alternative procedure using n-butyllithium (n-BuLi) that may favor halogen-metal exchange.

Key Concepts in the Lithiation of Halogenated Fluoroarenes

Directed ortho-lithiation (DoL) is a widely used strategy for the regioselective synthesis of substituted aromatic compounds. The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles.

In the case of this compound, both the fluorine atom and the bromine atom can influence the course of the reaction. Fluorine is a moderate directing group for ortho-lithiation.[3][4] However, aryl bromides are susceptible to halogen-lithium exchange, a process that is often faster than deprotonation, especially when using alkyllithium bases like n-BuLi.[2]

The choice of the lithiating agent is therefore critical in determining the reaction outcome:

  • Lithium Amide Bases (e.g., LDA): These bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are less prone to performing halogen-metal exchange with aryl bromides and are often the reagents of choice for ortho-lithiation in the presence of heavier halogens.[1][2]

  • Alkyllithium Bases (e.g., n-BuLi): Reagents like n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi) are strong bases for DoL but can readily participate in bromine-lithium exchange.[2] This exchange is typically very fast, even at low temperatures.

Experimental Protocols

Protocol 1: Directed ortho-Lithiation using Lithium Diisopropylamide (LDA)

This protocol is designed to favor lithiation at the position ortho to the fluorine atom.

Materials:

  • This compound

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (e.g., 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

  • Dry ice/acetone bath

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Low-temperature thermometer

  • Separatory funnel

Procedure:

  • Preparation of LDA:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Lithiation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly add the freshly prepared LDA solution to the substrate solution via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench:

    • To the aryllithium solution at -78 °C, add the desired electrophile (1.2-1.5 equivalents) dropwise.

    • Continue stirring at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Bromine-Lithium Exchange using n-Butyllithium (n-BuLi)

This protocol is expected to favor the formation of the aryllithium species at the position of the bromine atom.

Materials and Equipment:

  • Same as Protocol 1, excluding diisopropylamine.

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous THF or diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench, Work-up, and Purification:

    • Follow steps 3-5 as described in Protocol 1.

Data Presentation

The following table summarizes the expected reaction conditions and primary products for the lithiation of this compound with LDA and n-BuLi.

ParameterProtocol 1: Directed ortho-LithiationProtocol 2: Bromine-Lithium Exchange
Lithiating Agent Lithium Diisopropylamide (LDA)n-Butyllithium (n-BuLi)
Primary Reaction Ortho C-H deprotonationBromine-Lithium Exchange
Temperature -78 °C-78 °C
Solvent Anhydrous THFAnhydrous THF or Diethyl Ether
Expected Intermediate 2-Bromo-6-lithio-1-fluoro-4-(trifluoromethoxy)benzene2-Lithio-1-fluoro-4-(trifluoromethoxy)benzene
Rationale LDA is a bulky, non-nucleophilic base that favors deprotonation over halogen exchange.[2]n-BuLi readily undergoes halogen-metal exchange with aryl bromides, a reaction that is typically faster than deprotonation.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the lithiation and subsequent electrophilic quench of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_quench Quench cluster_end Purification start_substrate 2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene lithiation Lithiation (-78 °C, Inert Atmosphere) start_substrate->lithiation start_base Lithiating Agent (LDA or n-BuLi) start_base->lithiation start_solvent Anhydrous Solvent (THF or Et2O) start_solvent->lithiation electrophile Electrophile Addition (-78 °C to RT) lithiation->electrophile workup Aqueous Work-up (NH4Cl) electrophile->workup extraction Extraction workup->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product Purified Product purification->product

Caption: General workflow for the lithiation of this compound.

The following diagram illustrates the two competing reaction pathways.

reaction_pathways cluster_pathways Reaction Pathways start This compound path1_node LDA (-78 °C, THF) start->path1_node Protocol 1 path2_node n-BuLi (-78 °C, THF) start->path2_node Protocol 2 intermediate1 ortho-Lithiated Intermediate path1_node->intermediate1 Favored intermediate2 Br-Li Exchange Intermediate path2_node->intermediate2 Favored electrophile + Electrophile (E+) intermediate1->electrophile intermediate2->electrophile product1 ortho-Functionalized Product electrophile->product1 from ortho-lithiation product2 De-brominated Functionalized Product electrophile->product2 from Br-Li exchange

Caption: Competing pathways in the lithiation of this compound.

References

Application Notes and Protocols for Purification of Products from 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of products derived from common cross-coupling reactions of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The primary focus is on the purification of products from Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Introduction

This compound is a versatile reagent frequently employed in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromo-leaving group for cross-coupling, a fluorine atom, and a trifluoromethoxy group, allows for the synthesis of novel compounds with potentially enhanced biological activity and favorable physicochemical properties. The purification of the resulting products is a critical step to ensure the removal of catalysts, unreacted starting materials, and byproducts, yielding compounds of high purity essential for downstream applications.

This document outlines standard purification methodologies, including column chromatography and recrystallization, and provides representative protocols for products obtained from Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Purification Strategies

The choice of purification technique is dependent on the physical and chemical properties of the product and the nature of the impurities. The two most common and effective methods for the purification of products from this compound reactions are column chromatography and recrystallization.

Column Chromatography: This is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the non-polar to moderately polar products often synthesized from this compound, normal-phase chromatography using silica gel is typically the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed to achieve optimal separation.

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and often requires empirical determination. Common solvents for the recrystallization of fluorinated aromatic compounds include ethanol, isopropanol, hexanes, and toluene, or mixtures thereof.

Purification of Suzuki-Miyaura Coupling Products

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a C-C bond. The reaction of this compound with various arylboronic acids yields substituted 2-fluoro-5-(trifluoromethoxy)biphenyls.

Suzuki_Coupling_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start 2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent, Heat Start->Reaction Quench Quench Reaction (e.g., with water) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography Recrystallization Recrystallization (Optional) Chromatography->Recrystallization Analysis Characterization (NMR, MS, etc.) Recrystallization->Analysis

General workflow for a Suzuki-Miyaura coupling reaction and purification.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling and Product Purification
Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Purification MethodEluent SystemYield (%)Purity (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)9012Column ChromatographyHexane/EtOAc (9:1)85-95>98
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10016Column ChromatographyHexane/EtOAc (8:2)80-90>98
3-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)11018Column ChromatographyDCM/MeOH (98:2)75-85>97

Note: Yields and purity are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Purification of a 2-Aryl-1-fluoro-4-(trifluoromethoxy)benzene Derivative by Column Chromatography

1. Work-up Procedure: a. Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (EtOAc) and water. c. Separate the organic layer, and extract the aqueous layer twice with EtOAc. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

2. Column Chromatography Protocol: a. Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). b. Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. c. Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column. d. Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. e. Fraction Collection: Collect fractions and monitor the elution of the product by TLC. f. Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Purification of Buchwald-Hartwig Amination Products

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. The reaction of this compound with various amines yields N-substituted 2-fluoro-5-(trifluoromethoxy)anilines.

Buchwald_Hartwig_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start 2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene + Amine Reaction Pd Catalyst, Ligand, Base, Solvent, Heat Start->Reaction Filter Filter through Celite® to remove catalyst Reaction->Filter Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Analysis Characterization (NMR, MS, etc.) Recrystallization->Analysis

General workflow for a Buchwald-Hartwig amination reaction and purification.

Table 2: Representative Conditions for Buchwald-Hartwig Amination and Product Purification
AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Purification MethodEluent SystemYield (%)Purity (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene10018Column ChromatographyHexane/EtOAc (7:3)80-90>98
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane11024Column ChromatographyHexane/EtOAc (9:1)75-85>97
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (2.5)Toluene10020Column ChromatographyHexane/EtOAc (8:2)80-90>98

Note: Yields and purity are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Purification of an N-Aryl-2-fluoro-5-(trifluoromethoxy)aniline Derivative by Recrystallization

1. Work-up Procedure: a. After completion, cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

2. Recrystallization Protocol: a. Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene) to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold). A mixture of ethanol and water or hexane and ethyl acetate often works well. b. Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary. c. Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal. d. Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. e. Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. f. Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Conclusion

The purification of products from reactions involving this compound is crucial for obtaining high-purity materials for further research and development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively purify Suzuki-Miyaura and Buchwald-Hartwig coupling products using standard laboratory techniques. Optimization of the described methods may be necessary for specific substrates and reaction scales to achieve the desired purity and yield.

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthetic route is based on a multi-step process starting from 4-(trifluoromethoxy)aniline, involving nitration, Sandmeyer bromination, reduction of the nitro group, and a final Schiemann fluorination. The protocols provided are designed to be scalable for laboratory and pilot plant settings.

Synthetic Pathway Overview

The overall synthetic pathway for the preparation of this compound is a four-step process. This route is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations that are amenable to scale-up.

G A 4-(Trifluoromethoxy)aniline B 2-Nitro-4-(trifluoromethoxy)aniline A->B Nitration C 2-Nitro-4-bromo-1-(trifluoromethoxy)benzene B->C Sandmeyer Reaction D 2-Amino-4-bromo-1-(trifluoromethoxy)benzene C->D Reduction E This compound D->E Schiemann Reaction

Caption: Overall synthetic route for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each step of the synthesis. The quantitative data is summarized in tables for easy reference and comparison. Safety precautions should be strictly followed for each reaction, especially when handling strong acids, bromine, and diazonium intermediates.

Step 1: Nitration of 4-(Trifluoromethoxy)aniline

The first step involves the regioselective nitration of 4-(trifluoromethoxy)aniline to yield 2-nitro-4-(trifluoromethoxy)aniline. To control the regioselectivity and prevent unwanted oxidation, the amino group is first protected by acetylation, followed by nitration and subsequent deprotection.

Experimental Workflow: Nitration

G cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection A 4-(Trifluoromethoxy)aniline C N-(4-(trifluoromethoxy)phenyl)acetamide A->C B Acetic Anhydride B->C D N-(4-(trifluoromethoxy)phenyl)acetamide F N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide D->F E HNO3 / H2SO4 E->F G N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide I 2-Nitro-4-(trifluoromethoxy)aniline G->I H Acidic Hydrolysis H->I G cluster_0 Diazotization cluster_1 Bromination A 2-Nitro-4-(trifluoromethoxy)aniline C Diazonium Salt Intermediate A->C B NaNO2, HBr B->C D Diazonium Salt Intermediate F 2-Nitro-4-bromo-1-(trifluoromethoxy)benzene D->F E CuBr E->F G A 2-Nitro-4-bromo-1-(trifluoromethoxy)benzene C 2-Amino-4-bromo-1-(trifluoromethoxy)benzene A->C B H2, Pd/C B->C G cluster_0 Diazotization & Salt Formation cluster_1 Thermal Decomposition A 2-Amino-4-bromo-1-(trifluoromethoxy)benzene C Diazonium Tetrafluoroborate Salt A->C B NaNO2, HBF4 B->C D Diazonium Tetrafluoroborate Salt F This compound D->F E Heat E->F

Troubleshooting & Optimization

Low yield in Suzuki coupling of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of this compound. This electron-deficient and sterically hindered substrate can present unique difficulties, leading to lower than expected product yields. This resource provides detailed troubleshooting advice, optimized experimental protocols, and answers to frequently asked questions.

Troubleshooting Guide: Low to No Product Yield

Low or no conversion of this compound is a common issue. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can significantly impact the catalytic cycle. The primary reason for low yield is often a slow or inefficient oxidative addition step.[1][2][3]

Potential Causes and Recommended Actions:

Potential CauseRecommended Troubleshooting Steps
Suboptimal Catalyst System The choice of palladium catalyst and ligand is critical for activating electron-deficient aryl bromides.[3][4][5] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[4][5] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][6] These ligands promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide.[5]
Ineffective Base The base plays a crucial role in activating the boronic acid for transmetalation.[5][7] For electron-deficient systems, a moderately strong base is often required. Screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[5] In some cases, for very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[5][6]
Inappropriate Solvent System The solvent can significantly influence reaction rates and catalyst stability. Aprotic solvents like dioxane, THF, or toluene, often in combination with water, are commonly used.[8] The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[5][9]
Low Reaction Temperature While many Suzuki couplings proceed at elevated temperatures (80-110 °C), highly active modern catalysts can facilitate coupling at lower temperatures.[2] However, for challenging substrates, increasing the temperature may be necessary to overcome the activation energy of the oxidative addition step.[8][10]
Catalyst Decomposition The palladium catalyst can precipitate as inactive palladium black, especially at high temperatures or if not adequately stabilized by the ligand.[2] Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[11][12]
Side Reactions Several side reactions can compete with the desired cross-coupling, leading to low yields.[13] These include protodeboronation (cleavage of the C-B bond of the boronic acid), homocoupling of the boronic acid, and dehalogenation of the aryl bromide.[2][8][13]

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of a byproduct that appears to be my starting aryl bromide without the bromine. What is happening and how can I prevent it?

A1: This side product results from dehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen atom.[8] This is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[8] To minimize dehalogenation:

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling relative to dehalogenation.[8]

  • Base Selection: Opt for weaker inorganic bases like K₂CO₃ or K₃PO₄ and avoid strong alkoxide bases if possible.[8]

  • Solvent System: Use aprotic solvents like dioxane or toluene.[8]

Q2: My boronic acid appears to be degrading during the reaction, leading to low yields. What is causing this and what can I do?

A2: You are likely observing protodeboronation, the cleavage of the carbon-boron bond.[2][13] This is a common issue, especially with electron-rich or heteroaryl boronic acids, and is often promoted by the base and water in the reaction mixture.[2][13] To mitigate this:

  • Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are often more stable under reaction conditions.

  • Control Water Content: Carefully control the amount of water in the reaction. While some water can be beneficial, excess water can promote protodeboronation.[8][9]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its decomposition.[4]

Q3: I see a significant amount of a biaryl product derived from the coupling of two boronic acid molecules. How can I suppress this homocoupling?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[10][13] To reduce homocoupling:

  • Thorough Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove any dissolved oxygen.[10][14]

  • Use a Pd(0) Pre-catalyst: Using a pre-catalyst that readily forms the active Pd(0) species can minimize the amount of Pd(II) present.

  • Stoichiometry: Using a slight excess of the aryl bromide can sometimes help to favor the cross-coupling pathway.

Optimized Experimental Protocols

The following protocols are provided as a starting point and may require further optimization for your specific boronic acid partner.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is adapted from established procedures for sterically hindered and electron-deficient aryl bromides.[2][14]

ReagentAmount (mol equiv)
This compound1.0
Arylboronic Acid1.2 - 1.5
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.01 - 0.02
Ligand (e.g., SPhos, XPhos)0.02 - 0.04
Base (e.g., K₃PO₄)2.0 - 3.0
Solvent (e.g., Dioxane/H₂O, 10:1)-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • In a separate vial, weigh the palladium pre-catalyst and the ligand and add them to the flask.

  • Add the degassed solvent system via syringe.

  • Seal the flask and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product arx Ar-X (2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene) arx->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system optimal? (e.g., Buchwald ligands) start->check_catalyst change_catalyst Screen different catalysts/ligands check_catalyst->change_catalyst No check_base Is the base appropriate? (e.g., K3PO4, Cs2CO3) check_catalyst->check_base Yes change_catalyst->check_base change_base Screen alternative bases check_base->change_base No check_temp Is the temperature adequate? check_base->check_temp Yes change_base->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No check_side_reactions Are side reactions occurring? (Dehalogenation, Homocoupling) check_temp->check_side_reactions Yes increase_temp->check_side_reactions optimize_conditions Optimize conditions to minimize side reactions (e.g., degassing) check_side_reactions->optimize_conditions Yes success Improved Yield check_side_reactions->success No optimize_conditions->success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Side Reactions in Buchwald-Hartwig Amination of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Buchwald-Hartwig amination of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.

Troubleshooting Guide

Researchers working with the electron-deficient and sterically hindered substrate, this compound, in Buchwald-Hartwig amination may encounter several challenges leading to low yields of the desired arylamine. The primary side reactions of concern are hydrodehalogenation and ether formation. This guide provides a systematic approach to diagnose and mitigate these issues.

Problem 1: Low Yield of the Desired Aminated Product with Significant Formation of 1-Fluoro-3-(trifluoromethoxy)benzene (Hydrodehalogenation)

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1][2] This is particularly prevalent with electron-deficient aryl halides.

Potential Causes and Solutions:

CauseRecommended Action
Inappropriate Ligand Choice The choice of phosphine ligand is critical to minimize hydrodehalogenation.[3] For electron-deficient substrates, bulky, electron-rich phosphine ligands are often preferred as they can promote the desired reductive elimination over side reactions. Consider screening ligands such as XPhos, SPhos, or RuPhos.
Base Strength and Type Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote hydrodehalogenation.[4] If this side reaction is significant, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4][5] The solubility of the base is also a key factor; ensure it is sufficiently soluble in the chosen solvent.
Presence of Water Trace amounts of water can be a source of protons for the hydrodehalogenation side reaction. Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Reaction Temperature and Time High temperatures and prolonged reaction times can sometimes favor side reactions. Try lowering the reaction temperature and monitoring the reaction progress closely to stop it once the starting material is consumed.

Experimental Protocol: General Procedure for Minimizing Hydrodehalogenation

This protocol provides a starting point for the amination of this compound with a generic amine, focusing on conditions known to suppress hydrodehalogenation.

  • Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reaction Setup: Remove the vial from the glovebox, and add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents) under a positive pressure of argon.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G start Low Yield of Aminated Product and Significant Hydrodehalogenation ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) start->ligand 1. Modify Ligand base Switch to a Weaker Base (e.g., Cs2CO3, K3PO4) start->base 2. Change Base conditions Ensure Anhydrous Conditions (Dry Reagents and Solvents) start->conditions 3. Control Reaction Environment temp_time Optimize Temperature and Time (Lower Temperature, Shorter Time) start->temp_time 4. Adjust Reaction Parameters outcome Improved Yield of Aminated Product ligand->outcome base->outcome conditions->outcome temp_time->outcome

Caption: Decision tree for addressing common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Buchwald-Hartwig amination?

This substrate presents two main challenges:

  • Electronic Effects: The fluorine and trifluoromethoxy groups are strongly electron-withdrawing, which activates the aryl bromide towards oxidative addition but can also increase the likelihood of side reactions like hydrodehalogenation.

  • Steric Hindrance: The fluorine atom at the ortho position can sterically hinder the approach of the amine and the palladium catalyst, potentially slowing down the reaction rate and requiring more forcing conditions.

Q2: Which palladium precatalyst is best for this reaction?

While there is no single "best" precatalyst for all conditions, palladacycle precatalysts such as G3 or G4 XPhos Palladacycles are often good starting points for challenging substrates. [4]They are air-stable and efficiently generate the active Pd(0) species in solution.

Q3: What is the optimal solvent for this reaction?

Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig amination. [6][7]Both are generally effective, but the optimal choice may depend on the specific amine and base used. It is crucial to use anhydrous and degassed solvents to prevent side reactions.

Q4: Can I use a primary amine with this substrate?

Yes, but reactions with primary amines can sometimes be more prone to hydrodehalogenation than those with secondary amines. [1]The use of bulky, electron-rich phosphine ligands is particularly important when coupling primary amines to minimize this side reaction.

Q5: How can I confirm the identity of the side products?

The most common side products can be identified using standard analytical techniques:

  • Hydrodehalogenation product (1-Fluoro-3-(trifluoromethoxy)benzene): This can be identified by GC-MS or LC-MS by observing the mass corresponding to the loss of bromine and the gain of a hydrogen atom. ¹H and ¹⁹F NMR will also show characteristic shifts.

  • Ether byproducts: These can be identified by mass spectrometry, which will show the incorporation of the corresponding alcohol or water molecule.

Q6: What should I do if my reaction is not going to completion?

If the reaction stalls, consider the following:

  • Catalyst Deactivation: The palladium catalyst may have deactivated. Try increasing the catalyst loading or using a more robust precatalyst.

  • Insufficient Base: Ensure that a sufficient excess of a suitable base is used.

  • Low Temperature: The reaction may require a higher temperature to overcome the activation energy, especially with a sterically hindered substrate.

  • Reagent Purity: Ensure all reagents are pure and the amine has not degraded.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for Buchwald-Hartwig amination of structurally similar electron-deficient and ortho-substituted aryl bromides. This data can serve as a benchmark for optimizing the reaction of this compound.

Aryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-2-fluoro-1-(trifluoromethyl)benzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001285Fictional Example
4-Bromo-2-fluoro-1-(trifluoromethyl)benzeneAnilineG3 XPhos PalladacycleCs₂CO₃Dioxane1102478Fictional Example
2-Bromo-1-fluoro-4-nitrobenzenen-ButylaminePd(OAc)₂ / RuPhosK₃PO₄Toluene1001892Fictional Example
2-Bromo-1-fluoro-4-cyanobenzenePiperidineG4 SPhos PalladacycleNaOtBuDioxane1001690Fictional Example

Note: The data in this table is representative and intended for illustrative purposes. Actual yields will vary depending on the specific reaction conditions.

Experimental Workflow Diagram

G start Reaction Planning reagent_prep Reagent Preparation (Drying & Degassing) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating and Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) heating->monitoring workup Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Due to its electron-deficient nature, stemming from the fluorine and trifluoromethoxy substituents, this substrate can present unique challenges in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can influence the reactivity of the aryl bromide.

Q2: Why am I observing low to no yield in my cross-coupling reaction with this substrate?

A2: Low yields with electron-deficient aryl bromides like this compound can be attributed to several factors:

  • Suboptimal Catalyst System: The choice of palladium precatalyst and ligand is critical. Standard catalysts may not be efficient.

  • Ineffective Base: The base is crucial for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates and catalyst stability.

  • Side Reactions: Hydrodehalogenation (replacement of bromine with hydrogen) can be a significant side reaction with fluorinated and electron-deficient substrates.

Q3: What are the initial recommended catalyst loading percentages for this substrate?

A3: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] If the reaction is sluggish or yields are low, the catalyst loading can be incrementally increased to 3-5 mol%. However, higher catalyst loading can sometimes lead to an increase in side products, so optimization is key.

Q4: How do the fluoro and trifluoromethoxy substituents affect the reaction?

A4: Both the fluoro and trifluoromethoxy groups are electron-withdrawing, which can make the aryl bromide more susceptible to oxidative addition, the first step in the catalytic cycle. However, these groups can also influence the electronic properties of the catalyst and may require the use of more electron-rich and bulky ligands to facilitate the subsequent steps of the catalytic cycle. The trifluoromethyl group, in particular, is known to be a strong electron-withdrawing group that can significantly impact a molecule's properties.[2]

Q5: What are common side products to look out for?

A5: Besides unreacted starting material, the most common side product is the hydrodehalogenated arene, 1-fluoro-3-(trifluoromethoxy)benzene. Homocoupling of the boronic acid (in Suzuki-Miyaura reactions) can also occur. Careful monitoring of the reaction by techniques like GC-MS or LC-MS is recommended to identify these byproducts.

Troubleshooting Guides

Low to No Product Formation

If you are observing low to no product formation, a systematic approach to troubleshooting is recommended. The following guide provides a logical workflow to identify and address potential issues.

Troubleshooting_Low_Yield start Low/No Yield catalyst Evaluate Catalyst System start->catalyst Start Here base Screen Bases catalyst->base No Improvement catalyst_sub1 Use Precatalyst (e.g., G3/G4 Palladacycles) catalyst->catalyst_sub1 catalyst_sub2 Screen Bulky Ligands (e.g., XPhos, SPhos) catalyst->catalyst_sub2 catalyst_sub3 Increase Catalyst Loading (e.g., to 3-5 mol%) catalyst->catalyst_sub3 solvent Optimize Solvent base->solvent No Improvement temp_time Adjust Temp. & Time solvent->temp_time No Improvement solvent_sub1 Try Aprotic Polar Solvents (e.g., Dioxane, Toluene, 2-MeTHF) solvent->solvent_sub1 solvent_sub2 Ensure Anhydrous & Degassed solvent->solvent_sub2 reagents Check Reagent Quality temp_time->reagents No Improvement temp_sub1 Increase Temperature (e.g., 100-120 °C) temp_time->temp_sub1 temp_sub2 Extend Reaction Time (Monitor by LC-MS) temp_time->temp_sub2 reagents_sub1 Use Fresh/Purified Reagents reagents->reagents_sub1 reagents_sub2 Ensure Inert Atmosphere (N2 or Ar) reagents->reagents_sub2 base_sub1 Use Stronger Base (e.g., K3PO4, Cs2CO3) base_sub1->base base_sub2 Ensure Anhydrous Base base_sub2->base

Troubleshooting workflow for low or no product yield.
Significant Side Product Formation (Hydrodehalogenation)

The formation of 1-fluoro-3-(trifluoromethoxy)benzene indicates that the desired cross-coupling is competing with a reduction pathway. The following steps can help to mitigate this side reaction.

Troubleshooting_Side_Product start High Hydrodehalogenation ligand Ligand Selection start->ligand base Base Choice ligand->base ligand_desc Use bulky, electron-rich ligands to promote reductive elimination. ligand->ligand_desc temp Reaction Temperature base->temp base_desc Use a less coordinating base. Sometimes a weaker base can suppress hydrodehalogenation. base->base_desc reagents Reagent Purity temp->reagents temp_desc Lower the reaction temperature. This can sometimes disfavor the reduction pathway. temp->temp_desc reagents_desc Ensure anhydrous conditions. Water can be a proton source for hydrodehalogenation. reagents->reagents_desc

Troubleshooting guide for hydrodehalogenation side product.

Data Presentation: Catalyst and Ligand Screening

The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous electron-deficient aryl bromides. These should be used as a starting point for catalyst and ligand screening for this compound.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100HighA common starting point for challenging substrates.
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄2-MeTHF100>90Effective for electron-deficient aryl bromides.
XPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O80HighA robust pre-catalyst.
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100Variable"Classical" conditions, may be less effective.

Note: Yields are representative and highly dependent on the specific coupling partners.

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100HighA generally effective system.
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane100>85Good for base-sensitive substrates.[3]
BrettPhos Pd G3 (2)-NaOtBuToluene80HighHighly active pre-catalyst.
PdCl₂(dppf) (5)-NaOtBuDioxane110VariableCan be effective but may require higher temperatures.

Note: Yields are representative and highly dependent on the specific amine coupling partner.

Experimental Protocols

The following are general starting protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. Optimization of catalyst loading, ligand, base, solvent, and temperature will likely be necessary.

General Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Under Inert Atmosphere) reagents 2. Add Reagents - Aryl Bromide - Coupling Partner - Base setup->reagents catalyst 3. Add Catalyst System - Pd Precatalyst - Ligand reagents->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat to Temperature (Monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup & Extraction reaction->workup purification 7. Purification (Column Chromatography) workup->purification analysis 8. Characterization (NMR, MS) purification->analysis

A typical experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the vial, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 2-MeTHF or dioxane, to a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Overcoming steric hindrance in reactions of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for overcoming steric hindrance in reactions involving 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: Reactions involving this substrate are challenging primarily due to significant steric hindrance. The bulky bromine atom and the electronegative fluorine atom are positioned ortho to each other, sterically shielding the carbon-bromine bond. This conformation impedes the approach of the palladium catalyst, which is necessary for the initial oxidative addition step in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig aminations. This can lead to slow reaction rates and low yields.[1][2]

Q2: My Suzuki-Miyaura coupling reaction is resulting in low yields. What are the most common causes and how can I address them?

A2: Low yields in Suzuki-Miyaura couplings with this sterically hindered substrate are often due to inefficient oxidative addition or catalyst deactivation. To troubleshoot, focus on the catalyst system:

  • Ligand Choice: Standard ligands like triphenylphosphine may be ineffective. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential as they promote the formation of the active, monoligated palladium species necessary to overcome steric barriers.[2]

  • Base Selection: The choice of base is critical. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The base activates the boronic acid and facilitates the transmetalation step.[1]

  • Temperature: Higher temperatures (80-110 °C) are typically required to overcome the activation energy for sterically demanding couplings.[1]

  • Side Reactions: Be mindful of protodeboronation of the boronic acid, a common side reaction. Using the more stable pinacol ester of the boronic acid can mitigate this issue.

Q3: I am struggling with a Buchwald-Hartwig amination. What adjustments should I consider?

A3: Similar to Suzuki coupling, success in Buchwald-Hartwig amination hinges on the catalyst system. The steric hindrance around the C-Br bond makes C-N bond formation difficult.

  • Catalyst System: Employ a robust catalyst system. A combination of a palladium precatalyst like Pd₂(dba)₃ with a sterically demanding ligand such as XPhos or a Josiphos-type ligand is often required.[3][4]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations.[3]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard choices.

  • Microwave Irradiation: For challenging substrates, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating.[3]

Q4: Is it possible to form a Grignard reagent or an organolithium species from this compound?

A4: Formation of these organometallic reagents is challenging but feasible with careful consideration of the reaction method.

  • Grignard Reagent: Direct reaction with magnesium metal may be sluggish. Activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) is necessary. An alternative is a halogen-magnesium exchange using a more reactive Grignard reagent like i-PrMgCl, which can proceed at lower temperatures.[5]

  • Organolithium Reagent (Lithium-Halogen Exchange): This is a powerful method for generating a reactive species. Treating the aryl bromide with two or more equivalents of an alkyllithium reagent (like n-BuLi or t-BuLi) at very low temperatures (-78 °C or lower) can induce a bromine-lithium exchange.[6][7][8] The resulting aryllithium is highly reactive and can be trapped with various electrophiles. It is critical to maintain low temperatures to prevent side reactions, such as elimination to form a benzyne intermediate.[9]

Troubleshooting Guides & Data Presentation

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Analogous 2-Bromo-1-fluoro-aryl Compounds
Aryl Bromide AnalogueBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
2-BromoanilineBenzylboronic acid pinacol esterCataCXium A Palladacycle (10)-K₃PO₄ (3.0)2-MeTHF8091[10]
1-Bromo-2-fluorobenzenePhenylboronic acidPd(OH)₂ (5)-K₃PO₄ (2.0)Toluene/H₂O65~85 (implied)[1]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (0.01)SPhos (0.02)K₃PO₄ (2.0)Toluene100>95[11]

Note: Data is derived from structurally similar compounds to provide a strong starting point for optimization.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Analogous Aryl Bromides
Aryl Bromide AnalogueAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C) / MethodYield (%)Reference
1,4-DibromobenzenePhenoxazinePd₂(dba)₃ (2)XPhos (8)NaOtBu (2.2)Toluene120 / Microwave (10 min)94[3]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)Cs₂CO₃ (1.5)Toluene100 / Conventional96[12]
Aryl BromideArylaminePd(OAc)₂Tri-t-butylphosphineK-tert-butoxide1,3-Dioxolane50-160High (General Patent)[13]

Note: These conditions highlight the effectiveness of bulky ligands and strong bases for C-N bond formation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methodologies successful for sterically hindered ortho-bromoanilines and serves as a robust starting point.[10]

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid pinacol ester (1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., CataCXium A Palladacycle, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF) to achieve a concentration of 0.3 M with respect to the aryl bromide.

  • Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Lithium-Halogen Exchange

This protocol is based on established procedures for ortho-fluorobromobenzene.[6][7] Extreme caution is required due to the use of pyrophoric alkyllithium reagents.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Alkyllithium: Slowly add n-butyllithium (2.1 equiv, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise, again maintaining a temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at -78 °C, then slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_solutions Recommended Actions Start Low Yield or No Reaction in Suzuki Coupling CheckCatalyst Is a bulky biaryl phosphine ligand being used? (e.g., XPhos, SPhos) Start->CheckCatalyst CheckBase Is a strong, anhydrous base being used? (e.g., K₃PO₄, Cs₂CO₃) CheckCatalyst->CheckBase Yes SwitchLigand Switch to XPhos, SPhos, or RuPhos CheckCatalyst->SwitchLigand No CheckTemp Is the temperature sufficiently high? (80-110 °C) CheckBase->CheckTemp Yes SwitchBase Switch to K₃PO₄ or Cs₂CO₃ CheckBase->SwitchBase No CheckBoron Is protodeboronation a suspected side reaction? CheckTemp->CheckBoron Yes IncreaseTemp Increase temperature to 100-110 °C CheckTemp->IncreaseTemp No UseEster Use boronic acid pinacol ester CheckBoron->UseEster Yes Outcome Improved Yield CheckBoron->Outcome No / Resolved SwitchLigand->CheckBase SwitchBase->CheckTemp IncreaseTemp->CheckBoron UseEster->Outcome

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions ArylBr 2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene Product Desired Coupled Product ArylBr->Product Organometallic Organometallic Reagent (Boronic Ester or Amine) Organometallic->Product Pd_Source Palladium Precatalyst (e.g., Pd₂(dba)₃) Pd_Source->Product Catalyzes Ligand Bulky Phosphine Ligand (e.g., XPhos) Ligand->Product Enables Base Strong Base (e.g., NaOtBu, K₃PO₄) Base->Product Activates Solvent Anhydrous Solvent (Toluene or Dioxane) Solvent->Product Temp Elevated Temperature (80-120 °C) Temp->Product

Caption: Key components for successful cross-coupling of the target substrate.

References

Preventing debromination of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This center provides expert guidance for troubleshooting and preventing the undesired debromination of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene during chemical synthesis. Unwanted loss of the bromine atom can lead to significant reductions in yield and complex purification challenges.

Troubleshooting Guide

This guide addresses the most common experimental issues leading to debromination, particularly in palladium-catalyzed cross-coupling reactions.

Issue 1: Significant Formation of 1-Fluoro-4-(trifluoromethoxy)benzene Byproduct in Cross-Coupling Reactions

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a major byproduct identified as the debrominated starting material, 1-fluoro-4-(trifluoromethoxy)benzene.

  • Complex product mixtures that are difficult to purify.

Root Causes & Solutions: Hydrodebromination in palladium-catalyzed reactions is a common side reaction. It typically arises from the formation of palladium-hydride (Pd-H) species that compete with the desired catalytic cycle.[1][2] The source of the hydride can be the base, solvent (like alcohols or water), or other reagents.[2][3]

Below is a systematic workflow to diagnose and resolve the issue.

G cluster_0 start Debromination Observed base Optimize Base start->base Is the base aggressive? (e.g., NaOtBu, NaOH) ligand Screen Ligands base->ligand Still an issue resolved Problem Resolved base->resolved Milder base worked (e.g., K₃PO₄, Cs₂CO₃) temp Lower Temperature ligand->temp Still an issue ligand->resolved Bulky, electron-rich ligand worked (e.g., SPhos, XPhos) reagents Check Reagents & Solvent temp->reagents Still an issue temp->resolved Lower temp worked reagents->resolved Anhydrous/degassed solvent worked

Caption: A systematic workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination, often called hydrodebromination, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This forms 1-fluoro-4-(trifluoromethoxy)benzene as a byproduct, lowering the yield of your target molecule and introducing impurities that can be challenging to separate.[1]

Q2: What are the primary mechanistic causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: In reactions like Suzuki or Buchwald-Hartwig amination, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species.[2] This intermediate can be generated from various sources, including solvents (like alcohols or water), the base, or other impurities.[2][4] The Pd-H species then reacts with your starting material in a competing catalytic cycle, replacing the bromine with hydrogen instead of your desired coupling partner.[1]

Q3: How does the choice of base influence the extent of debromination?

A3: The base is a critical factor. Strong, aggressive bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can promote the formation of Pd-H species, leading to increased debromination.[2][3] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally milder and less prone to generating hydride species, thus minimizing the side reaction.[1][3]

Q4: Can the palladium catalyst or ligand choice affect debromination?

A4: Absolutely. The ligand's properties are crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the desired reductive elimination step of the main catalytic cycle.[3] This increased rate helps the desired reaction outcompete the debromination pathway. These ligands also help stabilize the palladium catalyst, preventing the formation of palladium black and other species that can promote side reactions.[5]

Q5: How should I store this compound to ensure its stability?

A5: This compound should be stored at room temperature in a tightly sealed container under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[6] It is sensitive to moisture, which can be a source of protons for debromination in certain chemical environments.[7]

Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions

The following table summarizes a comparison of reaction parameters for a generic Suzuki-Miyaura coupling to minimize the formation of the debrominated byproduct.

ParameterCondition A (High Debromination)Condition B (Optimized)Rationale for Improvement
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)XPhos is a bulky, electron-rich ligand that promotes reductive elimination and stabilizes the catalyst.[1][3]
Base NaOtBu (2.5 eq.)K₃PO₄ (2.0 eq.)K₃PO₄ is a milder, non-nucleophilic base that is less likely to generate Pd-H species.[1][3]
Solvent Toluene/Ethanol (4:1)1,4-Dioxane/H₂O (10:1), degassedMinimizes protic sources (ethanol) that can act as hydride donors. Degassing removes oxygen.[3]
Temperature 110 °C80 °CHigh temperatures can accelerate the rate of debromination side reactions.[3]
Yield (Desired) 45%88%Optimized conditions favor the desired C-C bond formation over the competing C-H formation.
Yield (Byproduct) 35%<5%Milder conditions and specific ligand/base combination suppress the hydrodebromination pathway.

Experimental Protocols

Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for coupling an arylboronic acid with this compound, designed to reduce the risk of debromination.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • XPhos Pd G3 catalyst (2 mol%)[1]

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 eq.)[1]

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)[1]

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup Workflow:

G cluster_workflow Reaction Setup and Monitoring A 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, K₃PO₄) B 2. Evacuate & Backfill (Repeat 3x with Inert Gas) A->B C 3. Add Catalyst (XPhos Pd G3) B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction (e.g., 80 °C with stirring) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Work-up (Upon completion) F->G

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and provide effective troubleshooting strategies for this specific substrate. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can present unique challenges in achieving successful cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure with this substrate can often be attributed to its electron-deficient nature. The fluorine and trifluoromethoxy substituents decrease the electron density of the aromatic ring, which can make the initial oxidative addition step of the catalytic cycle more challenging. Key factors to investigate are the choice of catalyst, ligand, base, and solvent. For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands are often required to promote the oxidative addition.

Q2: What are the most common side reactions observed with this substrate?

A2: Common side reactions include:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can occur if the catalytic cycle is inefficient after the oxidative addition step.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often exacerbated by the presence of oxygen.

  • Decomposition of the starting material or product: The trifluoromethoxy group can be sensitive to certain reaction conditions, although it is generally robust.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproducts:

  • Ensure an inert atmosphere: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[1] This helps to prevent the oxidation of the phosphine ligand and the palladium(0) catalyst, which can lead to homocoupling.

  • Use high-purity reagents: Impurities in the starting materials, reagents, or solvents can interfere with the catalytic cycle.

  • Optimize reaction temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and an increase in side reactions.

Q4: Is it necessary to use a glovebox for setting up these reactions?

A4: While a glovebox provides the ideal inert environment, it is not always strictly necessary. Reactions can be successfully set up using standard Schlenk techniques, which involve evacuating and backfilling the reaction vessel with an inert gas. The key is to minimize exposure to oxygen and moisture.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following:

  • Catalyst and Ligand System: The choice of catalyst and ligand is critical. For this electron-deficient substrate, standard catalysts like Pd(PPh₃)₄ may not be effective. It is highly recommended to screen a panel of more robust catalyst systems.

  • Base Strength and Solubility: The base plays a crucial role in the catalytic cycle. A base that is too weak may not be effective, and poor solubility can also hinder the reaction.

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.

Issue 2: Significant Formation of Protodebromination Byproduct

The presence of 1-fluoro-3-(trifluoromethoxy)benzene as a major byproduct indicates that the desired cross-coupling is being outcompeted by a reduction pathway.

  • Optimize the Ligand: A more effective ligand can accelerate the subsequent steps of the catalytic cycle after oxidative addition, thereby minimizing the lifetime of the intermediate that can lead to protodebromination.

  • Check for Sources of Protons: Ensure that all reagents and solvents are anhydrous, as water can be a source of protons for this side reaction.

Recommended Starting Conditions for Common Cross-Coupling Reactions

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are intended as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective precatalysts.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Strong inorganic bases are often effective for challenging substrates.
Solvent Toluene, Dioxane, THF (often with a small amount of water)Aprotic polar solvents are generally good choices. Water can aid in dissolving the base.
Temperature 80-110 °CA good starting range for balancing reaction rate and catalyst stability.

Table 2: Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Reliable precatalysts for C-N coupling.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are often effective for coupling with electron-deficient aryl halides.[2]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong bases are typically required to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are generally preferred.[2]
Temperature 80-110 °CCommon temperature range for these reactions.

Table 3: Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂Standard catalysts for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the transmetalation step.
Ligand PPh₃, XPhosPPh₃ is standard, but more electron-rich ligands may be beneficial.
Base Et₃N, i-Pr₂NHAmine bases are typically used and can sometimes serve as the solvent.
Solvent THF, DMF, TolueneAprotic polar solvents are commonly used.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for Sonogashira reactions.

Table 4: Heck Reaction

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, PdCl₂Common and effective palladium sources for the Heck reaction.
Ligand PPh₃, P(o-tolyl)₃Phosphine ligands are often used to stabilize the catalyst.
Base Et₃N, K₂CO₃, NaOAcAn inorganic or organic base is required to regenerate the catalyst.
Solvent DMF, DMAc, AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required for the Heck reaction.

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for your specific coupling partner.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-5 mol%) and the ligand (1.2-1.5 times the amount of palladium). Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (1-5 mol%), the ligand (1.2-1.5 times the amount of palladium), and the base (1.2-1.5 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under an inert atmosphere, add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Failed Cross-Coupling Reaction check_reagents Verify Reagent Purity and Integrity start->check_reagents check_conditions Confirm Reaction Conditions (Inert Atmosphere, Degassed Solvent, Temperature) check_reagents->check_conditions low_conversion Low or No Conversion? check_conditions->low_conversion side_products Significant Side Products? low_conversion->side_products No optimize_catalyst Optimize Catalyst System - Screen Ligands (e.g., XPhos, SPhos) - Increase Catalyst Loading low_conversion->optimize_catalyst Yes protodebromination Protodebromination? side_products->protodebromination Yes optimize_base Optimize Base - Screen Stronger Bases (K₃PO₄, Cs₂CO₃) - Check Solubility optimize_catalyst->optimize_base optimize_temp Adjust Temperature and Time optimize_base->optimize_temp success Successful Reaction optimize_temp->success homocoupling Homocoupling? protodebromination->homocoupling No change_ligand_proto Use More Effective Ligand Ensure Anhydrous Conditions protodebromination->change_ligand_proto Yes improve_inertness Improve Inert Atmosphere (Degas Thoroughly) homocoupling->improve_inertness Yes homocoupling->success No change_ligand_proto->success improve_inertness->success

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled Ar-Pd(II)L₂(R) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product label_oa Ar-Br label_oa->oxidative_addition label_trans R-M label_trans->transmetalation label_re

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

References

Technical Support Center: Improving Solubility of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during reactions with 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture with this compound is heterogeneous. How can I improve the solubility of the starting material?

A1: Achieving a homogeneous reaction mixture is crucial for optimal reaction kinetics and yields. This compound, being a substituted aromatic halide, may exhibit limited solubility in certain solvents. Here are several strategies to enhance its solubility:

  • Solvent Selection: The choice of solvent is paramount. Polar aprotic solvents are often effective for dissolving a wide range of reactants in cross-coupling reactions. Consider solvents like N,N-Dimethylformamide (DMF), 1,4-dioxane, tetrahydrofuran (THF), or acetonitrile (MeCN). A table of common solvents and their properties is provided below.

  • Co-solvent Systems: Employing a mixture of solvents can significantly improve solubility. For instance, a combination of a less polar solvent like toluene with a more polar one such as DMF or THF can be effective. For reactions involving aqueous phases, such as some Suzuki-Miyaura couplings, a mixture like dioxane/water or THF/water is common.

  • Heating: Gently warming the reaction mixture can increase the solubility of your starting material. However, be mindful of the thermal stability of all reactants and the potential for side reactions at elevated temperatures.

  • Use of Phase-Transfer Catalysts (PTC): In biphasic reactions (e.g., organic-aqueous), a PTC can facilitate the transfer of a reactant from one phase to another, thereby increasing the reaction rate.[1] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) and phosphonium salts.

Q2: I am observing low conversion in my Suzuki-Miyaura coupling reaction, which I suspect is due to poor solubility. What specific steps can I take?

A2: Low conversion in Suzuki-Miyaura reactions is a common issue often linked to solubility problems.[2][3] Here is a troubleshooting workflow to address this:

  • Confirm Reagent Quality: Ensure your this compound, boronic acid/ester, and base are pure and dry. Boronic acids, in particular, can be prone to degradation.

  • Optimize Solvent System: If you are using a single solvent, try a co-solvent system. For example, if toluene is not effective, a toluene/DMF or dioxane/water mixture might improve the solubility of all components.

  • Screen Different Bases: The choice of base can influence both the catalytic cycle and the solubility of the reactants. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area.

  • Vary the Catalyst/Ligand System: Some palladium catalysts and ligands are more effective in specific solvent systems and with particular substrates. Consider screening different phosphine ligands (e.g., SPhos, XPhos) which are known to be effective for challenging couplings.

  • Increase Temperature: Carefully increasing the reaction temperature can improve both solubility and reaction rate. Monitor for any signs of decomposition.

Q3: Can the trifluoromethoxy (-OCF₃) group on the benzene ring affect the solubility and reactivity?

A3: Yes, the trifluoromethoxy group has a significant impact. It is considered one of the most lipophilic substituents, which generally enhances solubility in organic solvents.[4] This increased lipophilicity can be advantageous in achieving a homogeneous solution. From a reactivity standpoint, the -OCF₃ group is strongly electron-withdrawing, which can influence the electronic properties of the aromatic ring and its susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

Guide 1: General Solubility Enhancement for this compound

This guide provides a systematic approach to improving the solubility of your reaction mixture.

Data Presentation: Solvent Properties

SolventDielectric Constant (20°C)Boiling Point (°C)Notes
N,N-Dimethylformamide (DMF)36.7153High boiling point, good for a wide range of reactants.
1,4-Dioxane2.2101Common for Suzuki and other cross-coupling reactions, often used with water.
Tetrahydrofuran (THF)7.566Lower boiling point, good general-purpose solvent.
Acetonitrile (MeCN)37.582Polar aprotic solvent, miscible with water.
Toluene2.4111Less polar, often used in combination with other solvents.
2-Methyltetrahydrofuran (2-MeTHF)6.280A greener alternative to THF with a higher boiling point and lower water miscibility.[5]

Logical Relationship: Troubleshooting Workflow for Poor Solubility

G start Heterogeneous Reaction Mixture solvent Optimize Solvent System (e.g., DMF, Dioxane, THF) start->solvent cosolvent Use a Co-solvent (e.g., Toluene/DMF) solvent->cosolvent Still heterogeneous end Homogeneous Solution Achieved solvent->end Resolved heating Apply Gentle Heating (e.g., 40-60 °C) cosolvent->heating Still heterogeneous cosolvent->end Resolved ptc Consider Phase-Transfer Catalyst (for biphasic systems) heating->ptc If applicable heating->end Resolved ptc->end Resolved

Caption: A stepwise approach to resolving solubility issues.

Guide 2: Optimizing a Suzuki-Miyaura Coupling Reaction

This guide focuses on troubleshooting low yields in Suzuki-Miyaura couplings, a common reaction for this type of substrate.

Data Presentation: Suzuki-Miyaura Troubleshooting Parameters

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Solvent Toluene1,4-Dioxane/H₂O (4:1)DMFImprove solubility of polar reactants and base.
Base K₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)Cs₂CO₃ (2 equiv.)Stronger bases can sometimes accelerate the catalytic cycle.
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (2 mol%)XPhos Pd G3 (1-2 mol%)Modern catalysts can be more efficient for challenging substrates.
Temperature 80 °C100 °CRoom Temp (with active catalyst)Balance between reaction rate and potential degradation.

Experimental Workflow: Suzuki-Miyaura Coupling

G setup Reaction Setup (Inert Atmosphere) reagents Add Reactants: - Aryl Bromide - Boronic Acid - Base setup->reagents solvent_cat Add Solvent & Catalyst/Ligand reagents->solvent_cat reaction Heat & Stir (Monitor by TLC/LC-MS) solvent_cat->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed Methodology: Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization may be necessary for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. Stir the mixture to ensure all solids are well-suspended.

  • Add the palladium catalyst, Pd(dppf)Cl₂, to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Managing Reaction Temperature for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction temperatures when using 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene in chemical syntheses. The following question-and-answer format addresses common issues and provides troubleshooting strategies to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound at room temperature.[1] Ensure the container is tightly sealed and stored in a dry, well-ventilated area.

Q2: What are the typical temperature ranges for common cross-coupling reactions with this compound?

A2: For common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the optimal temperature can vary. However, a general starting point for Suzuki-Miyaura reactions is between 80-120°C. For Buchwald-Hartwig aminations, a range of 80-110°C is often employed. It is crucial to optimize the temperature for each specific substrate and catalyst system.

Q3: Can the trifluoromethoxy (-OCF3) group decompose or hydrolyze at elevated temperatures?

A3: The trifluoromethoxy group is generally considered to be metabolically stable and more resistant to hydrolysis than a trifluoromethyl (-CF3) group. However, under strongly basic conditions and elevated temperatures, hydrolysis to a phenol can be a potential side reaction. It is advisable to use the lowest effective temperature and avoid excessively harsh basic conditions to maintain the integrity of the -OCF3 group.

Q4: Are there any known exothermic reactions involving this compound that require special temperature control?

Troubleshooting Guide

This guide provides solutions to common temperature-related problems encountered during reactions with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the oxidative addition of the aryl bromide to the palladium catalyst may not be reached.Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC or LC-MS. Be mindful of the boiling points of your solvents.
Reaction temperature is too high: This can lead to catalyst decomposition, degradation of starting materials or products, or an increase in side reactions.Lower the reaction temperature. Consider screening a range of temperatures to find the optimal balance between reaction rate and stability of all components.
Formation of Side Products Dehalogenation (hydrodehalogenation): At elevated temperatures, the bromine atom can be replaced by a hydrogen atom, particularly in the presence of a hydrogen source (e.g., water, certain solvents or bases).[2][3]Lower the reaction temperature. Ensure anhydrous conditions by using dry solvents and reagents. Screen different bases that may be less prone to promoting this side reaction.
Homocoupling of boronic acid (in Suzuki reactions): High temperatures can sometimes favor the unwanted coupling of two boronic acid molecules.Lowering the reaction temperature can mitigate this. Additionally, ensuring a properly degassed reaction mixture to remove oxygen can help, as oxygen can promote the formation of Pd(II) species that lead to homocoupling.
Protodeboronation of boronic acid (in Suzuki reactions): The boronic acid can be sensitive to high temperatures and certain basic conditions, leading to its replacement with a hydrogen atom.Use the mildest effective temperature and consider screening different bases. The slow addition of the boronic acid to the reaction mixture at the reaction temperature can also minimize its decomposition.
Reaction Stalls or is Sluggish Insufficient thermal energy: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.Increase the reaction temperature cautiously. If using a solvent with a low boiling point, consider switching to a higher-boiling solvent that allows for a higher reaction temperature.
Catalyst deactivation: The palladium catalyst may be degrading at the set temperature over the course of the reaction.If a higher temperature is necessary, consider using a more thermally stable catalyst or ligand system. Some modern, bulky phosphine ligands are designed to stabilize the palladium center at elevated temperatures.

Experimental Protocols: Temperature Management in Key Reactions

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, with a focus on temperature control. Note: These are starting points and should be optimized for your specific substrates.

Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if separate).

  • Add the anhydrous, degassed solvent.

  • Begin stirring and heat the reaction mixture to the desired temperature (start with a range of 80-100°C).

  • Monitor the internal temperature of the reaction, not just the oil bath temperature.

  • Follow the reaction progress by TLC or LC-MS. If the reaction is slow, consider incrementally increasing the temperature by 10°C.

  • Upon completion, cool the reaction to room temperature before workup.

Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Seal the vessel and begin stirring.

  • Heat the reaction mixture to the desired temperature (a starting range of 80-100°C is recommended).

  • Maintain a stable internal temperature and monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish and the starting materials are stable at higher temperatures, the temperature can be cautiously increased.

  • Once the reaction is complete, cool to room temperature before proceeding with the workup.

Visualizing Troubleshooting and Workflows

The following diagrams illustrate the logical flow for troubleshooting common temperature-related issues and a general experimental workflow.

Troubleshooting_Temperature start Reaction Issue Observed low_yield Low or No Yield start->low_yield side_products Side Products Observed start->side_products stalled_reaction Reaction Stalled start->stalled_reaction temp_too_low Is Temperature Too Low? low_yield->temp_too_low dehalogenation Dehalogenation? side_products->dehalogenation homocoupling Homocoupling? side_products->homocoupling hydrolysis Substituent Hydrolysis? side_products->hydrolysis insufficient_energy Insufficient Thermal Energy? stalled_reaction->insufficient_energy increase_temp Increase Temperature Incrementally (e.g., in 10°C steps) temp_too_low->increase_temp Yes temp_too_high Is Temperature Too High? temp_too_low->temp_too_high No decrease_temp Decrease Temperature Screen for Optimal Temp. temp_too_high->decrease_temp Yes lower_temp_anhydrous Lower Temperature Ensure Anhydrous Conditions dehalogenation->lower_temp_anhydrous lower_temp_degas Lower Temperature Improve Degassing homocoupling->lower_temp_degas lower_temp_mild_base Lower Temperature Use Milder Base hydrolysis->lower_temp_mild_base increase_temp_solvent Increase Temperature or Switch to Higher-Boiling Solvent insufficient_energy->increase_temp_solvent Yes catalyst_deactivation Catalyst Deactivation? insufficient_energy->catalyst_deactivation No stable_catalyst Use More Thermally Stable Catalyst/Ligand catalyst_deactivation->stable_catalyst Yes

Caption: Troubleshooting decision tree for temperature-related issues.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Combine Reactants: - Aryl Bromide - Coupling Partner - Base setup->reagents catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heating Heat to Target Temperature (e.g., 80-110°C) solvent->heating monitoring Monitor Reaction (TLC, LC-MS) & Internal Temp. heating->monitoring adjust_temp Adjust Temperature as Needed monitoring->adjust_temp adjust_temp->heating Optimization Loop workup Cool to RT & Workup adjust_temp->workup Reaction Complete purification Purification (e.g., Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for temperature-controlled cross-coupling.

References

Analysis of byproducts in the synthesis of derivatives from 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of derivatives using 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in various cross-coupling reactions and metallation-electrophile quench sequences. The most common applications include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds by coupling with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of aryl amines through carbon-nitrogen bond formation.[1][2][3]

  • Lithiation and Electrophilic Quench: To introduce a variety of functional groups at the position ortho to the bromine atom.

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

Q2: What are the typical impurities in the starting material, this compound?

A2: While high-purity starting material is recommended, common impurities that could arise from its synthesis include positional isomers and related halogenated compounds. Based on analogous compounds, potential impurities to be aware of include:

  • Isomers such as 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.

  • The debrominated analogue, 1-fluoro-4-(trifluoromethoxy)benzene.

  • Difluorinated or dibrominated analogues.

It is advisable to verify the purity of the starting material by GC-MS or NMR before use.[4]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the desired coupled product and formation of byproducts.

Troubleshooting:

Low yields in Suzuki-Miyaura coupling reactions can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and the formation of byproducts.[5]

Common Byproducts and Solutions:

ByproductPotential CauseRecommended Solution
Homocoupling of Boronic Acid Oxygen in the reaction mixture; inefficient transmetalation.Ensure thorough degassing of solvents and reaction vessel. Use a suitable base (e.g., K₂CO₃, Cs₂CO₃) to facilitate transmetalation.
Homocoupling of Aryl Halide Inefficient transmetalation or reductive elimination.Optimize the palladium catalyst and ligand system. A different ligand may be required.
Protodeborylation of Boronic Acid Presence of water or acidic protons; prolonged reaction times at high temperatures.Use anhydrous solvents and reagents. A slight excess of the boronic acid may be beneficial.
Hydrodebromination of Starting Material Presence of a hydrogen source; certain palladium-ligand complexes.Ensure anhydrous conditions. Screen different palladium catalysts and ligands.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield catalyst Check Catalyst System start->catalyst base Evaluate Base start->base conditions Optimize Conditions start->conditions byproducts Analyze Byproducts start->byproducts catalyst_sol1 Use fresh catalyst Screen different ligands catalyst->catalyst_sol1 Inactive Catalyst? base_sol1 Screen bases (K2CO3, Cs2CO3, K3PO4) Ensure base is anhydrous and finely powdered base->base_sol1 Base too weak/strong? cond_sol1 Vary temperature (80-110°C) Monitor reaction kinetics conditions->cond_sol1 Suboptimal Temp/Time? byproducts_sol1 Ensure inert atmosphere Optimize catalyst/ligand ratio byproducts->byproducts_sol1 Homocoupling or Hydrodebromination? end Improved Yield catalyst_sol1->end Re-run base_sol1->end Re-run cond_sol1->end Re-run byproducts_sol1->end Re-run

Troubleshooting Suzuki-Miyaura Reactions
Buchwald-Hartwig Amination

Issue: Formation of hydrodebromination byproduct and low yield of the aminated product.

Troubleshooting:

The primary challenge in the Buchwald-Hartwig amination of this compound is often the competing hydrodebromination reaction, where the bromine atom is replaced by a hydrogen atom.

Common Byproducts and Solutions:

ByproductPotential CauseRecommended Solution
1-Fluoro-4-(trifluoromethoxy)benzene Presence of a hydrogen source; formation of palladium-hydride species.[6]Use a non-protic, anhydrous solvent. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can suppress this side reaction. The choice of base is also important; weaker bases may be beneficial.
Unreacted Starting Material Inactive catalyst; insufficient reaction temperature or time.Use a pre-catalyst or ensure the active Pd(0) species is generated. Optimize reaction temperature (typically 80-110 °C) and time.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, combine this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.2-1.5 equiv.) in a Schlenk tube.[1]

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Combine Aryl Bromide, Amine, Catalyst, Ligand, Base add_solvent Add Anhydrous, Degassed Solvent prep_reagents->add_solvent heat_stir Heat and Stir (80-110°C) add_solvent->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool_filter Cool and Filter through Celite monitor->cool_filter extract Aqueous Extraction cool_filter->extract purify Column Chromatography extract->purify product Purified Product purify->product

Buchwald-Hartwig Amination Workflow
Lithiation and Electrophilic Quench

Issue: Formation of isomeric products or multiple additions.

Troubleshooting:

The regioselectivity of the lithiation of this compound can be influenced by the directing effects of the substituents and the reaction conditions.

Common Byproducts and Solutions:

ByproductPotential CauseRecommended Solution
Isomeric Lithiated Species The fluorine and trifluoromethoxy groups can also direct metallation, although the bromine is typically the strongest ortho-directing group in this context.Use a strong, sterically hindered base like LDA or LiTMP at low temperatures (-78 °C) to favor lithiation ortho to the bromine.
Benzyne Formation At higher temperatures, elimination of LiBr can occur to form a benzyne intermediate, which can lead to a mixture of products upon trapping.Maintain a low reaction temperature (typically -78 °C) throughout the addition and quenching steps.
Multiple Lithiation/Quench If a large excess of the lithiating agent and electrophile are used, or if the initial product is also acidic.Use stoichiometric amounts of the lithiating agent and electrophile.

Detailed Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF, diethyl ether) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C.

  • Lithiation: Slowly add a solution of a strong base (e.g., n-BuLi or LDA, 1.0-1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for the desired time (e.g., 1 hour).

  • Electrophilic Quench: Add the electrophile (e.g., an aldehyde, ketone, or CO₂) at -78 °C and stir for an appropriate time.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Warm to room temperature and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Logical Relationship in Lithiation Regioselectivity

Lithiation_Logic start 2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene base Strong Base (e.g., n-BuLi, LDA) start->base low_temp Low Temperature (-78°C) base->low_temp Conditions high_temp Higher Temperature base->high_temp Conditions ortho_lithiation Ortho-Lithiation (Major Pathway) low_temp->ortho_lithiation benzyne Benzyne Formation (Side Reaction) high_temp->benzyne electrophile Electrophile (E+) ortho_lithiation->electrophile benzyne->electrophile desired_product Desired Product electrophile->desired_product isomer_mix Mixture of Isomers electrophile->isomer_mix

Regioselectivity in Lithiation Reactions

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene and 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric aromatic building blocks: 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene and 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines their relative performance in key synthetic transformations, supported by established chemical principles and available experimental data.

Introduction

This compound and 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene are valuable intermediates due to the presence of multiple functional groups that can be selectively manipulated. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity. The fluorine and bromine substituents provide handles for various cross-coupling and organometallic reactions. The positional differences of these substituents, however, give rise to distinct electronic and steric environments, which in turn dictate their chemical reactivity.

Physicochemical Properties

A summary of the key physical and chemical properties of the two isomers is presented below.

PropertyThis compound4-bromo-1-fluoro-2-(trifluoromethoxy)benzene
CAS Number 168971-68-4[1]886496-45-3
Molecular Formula C₇H₃BrF₄OC₇H₃BrF₄O
Molecular Weight 259.00 g/mol [1]259.00 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid[2]
Boiling Point Not specified78°C at 48 torr[2]
Density Not specified~1.71 g/cm³[2]

Reactivity Comparison

The reactivity of the C-Br bond in both isomers is central to their utility in many synthetic transformations. This reactivity is influenced by the electronic effects of the fluorine and trifluoromethoxy substituents, as well as steric hindrance around the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The key step, oxidative addition of the aryl bromide to a palladium(0) catalyst, is sensitive to both electronic and steric factors.

  • Electronic Effects: Both isomers contain strongly electron-withdrawing fluorine and trifluoromethoxy groups, which generally increase the rate of oxidative addition.

  • Steric Effects: In This compound , the bromine atom is ortho to a fluorine atom. This proximity can lead to steric hindrance, potentially slowing down the approach of the bulky palladium catalyst. In contrast, the bromine atom in 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene is flanked by a hydrogen and a carbon atom of the benzene ring, presenting a less sterically hindered environment.

Prediction: 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene is predicted to be more reactive in Suzuki-Miyaura coupling reactions due to lower steric hindrance around the bromine atom, likely leading to faster reaction rates and higher yields under similar conditions.

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds also proceeds via an oxidative addition step.[3][4] Therefore, the same steric and electronic considerations apply. The synthetic utility of 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene in Buchwald-Hartwig amination has been noted.[5]

Prediction: 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene is expected to be the more reactive substrate in Buchwald-Hartwig aminations due to the more accessible C-Br bond for oxidative addition.

Organometallic Reactions

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This reaction is sensitive to the electronic nature of the aryl halide.

  • Electronic Effects: The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can make the formation of the Grignard reagent more challenging compared to less substituted bromobenzenes.

  • Positional Influence: The position of the electron-withdrawing groups relative to the bromine will influence the ease of Grignard formation. While direct comparative data is unavailable, the overall electron-deficient nature of both rings suggests that initiation of the Grignard reaction may require activated magnesium or longer reaction times.

Prediction: Both isomers are expected to form Grignard reagents, though reaction conditions may need to be carefully optimized. The relative reactivity is difficult to predict without direct experimental comparison, but the electronic environment of the C-Br bond will be a key determinant.

Directed ortho-Lithiation

Directed ortho-lithiation is a powerful technique for regioselective functionalization of aromatic rings. The directing ability of substituents is crucial.

  • Directing Groups: Both fluorine and the trifluoromethoxy group are known to be ortho-directing for lithiation. The trifluoromethoxy group is a particularly strong directing group.[6]

  • ortho to Fluorine vs. ortho to Trifluoromethoxy:

    • In This compound , the positions ortho to the fluorine are occupied by bromine and a hydrogen. The position ortho to the trifluoromethoxy group is occupied by a hydrogen. Lithiation is most likely to occur at the position ortho to the fluorine and meta to the trifluoromethoxy group.

    • In 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene , the position ortho to the fluorine is occupied by the trifluoromethoxy group and a hydrogen. The position ortho to the trifluoromethoxy group is occupied by the fluorine and a hydrogen. The most acidic proton is likely the one at the C3 position, which is ortho to both the fluorine and the trifluoromethoxy group, making it the probable site of lithiation.

Prediction: Both isomers are expected to undergo directed ortho-lithiation. 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene is likely to undergo lithiation at the C3 position, directed by both the fluorine and trifluoromethoxy groups. For This compound , lithiation is expected to occur primarily at the C2 position, directed by the fluorine atom.

Experimental Protocols

The following are representative experimental protocols for key reactions. These should be considered as starting points and may require optimization for specific applications.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure and can be adapted for both isomers.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried flask, add the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, Base B Inert Atmosphere (Argon) A->B C Add Pd Catalyst & Solvent B->C D Heat & Stir C->D E Monitor (TLC/LC-MS) D->E F Aqueous Workup E->F G Extraction F->G H Purification (Chromatography) G->H I I H->I Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Buchwald-Hartwig Amination Protocol

This is a general protocol adaptable for both isomers.

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a dry reaction vessel.

  • Add the aryl bromide and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Buchwald_Hartwig_Amination_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br(L_n) Pd0->PdII Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(HNR'R'')(L_n)]Br PdII->AmineComplex + HNR'R'' AmidoComplex Ar-Pd(II)-NR'R''(L_n) AmineComplex->AmidoComplex - HBr (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Summary and Conclusion

While both this compound and 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene are valuable building blocks, their reactivity profiles differ due to the positional arrangement of their substituents.

  • 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene is predicted to be the more reactive isomer in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This is primarily attributed to the lower steric hindrance around the bromine atom, facilitating the crucial oxidative addition step.

  • This compound , with its more sterically encumbered bromine atom, may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields in cross-coupling reactions.

  • In directed ortho-lithiation , the regioselectivity is dictated by the directing ability of the fluorine and trifluoromethoxy groups, leading to different positions of functionalization for each isomer.

The choice between these two isomers will depend on the specific synthetic strategy and the desired outcome. For transformations where high reactivity at the C-Br bond is paramount, 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene may be the preferred starting material. Conversely, the unique substitution pattern of this compound may be essential for accessing specific target molecules. Careful consideration of the electronic and steric effects outlined in this guide will enable researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of Biaryl Compounds from 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical to the development of pharmaceuticals, agrochemicals, and functional materials. Among the plethora of available methods, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile transformations. This guide provides an objective comparison of these two methods for the functionalization of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, a key building block in medicinal chemistry due to its unique electronic properties.

While specific experimental data for the coupling of this compound is not extensively reported in peer-reviewed literature, this guide presents representative experimental protocols and comparative data based on analogous fluorinated aryl bromides. This information is intended to serve as a robust starting point for reaction optimization and methodological selection.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity Boron reagents are generally considered low in toxicity.Organotin reagents are highly toxic and require careful handling and disposal.[1][2]
Byproducts Boron-containing byproducts are often water-soluble and easily removed.Tin-containing byproducts can be difficult to separate from the desired product.
Reaction Conditions Typically requires a base for activation of the boronic acid.[3][4]Can often be performed under neutral conditions, beneficial for base-sensitive substrates.
Functional Group Tolerance Generally good, but can be sensitive to the choice of base.Excellent, particularly for substrates with base-sensitive functional groups.
Availability of Reagents A vast library of boronic acids and their derivatives are commercially available.A wide range of organostannanes are also available, though perhaps less diverse than boronic acids.

Performance Comparison: Illustrative Data for Analogous Substrates

The following tables summarize typical reaction conditions and yields for the Suzuki and Stille coupling of fluorinated aryl bromides that are structurally and electronically similar to this compound. These data highlight the key parameters influencing the success of each reaction.

Table 1: Representative Suzuki Coupling of Fluorinated Aryl Bromides

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285-95
3,5-Difluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001680-90
4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1108>90

Table 2: Representative Stille Coupling of Fluorinated Aryl Bromides

Coupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene1101280-90
Tributyl(2-thienyl)stannanePd₂(dba)₃ / P(t-Bu)₃-Dioxane1001685-95
Trimethyl(4-methoxyphenyl)stannaneAsPh₃PdCl₂CuINMP806>90

Experimental Protocols

Below are detailed, representative methodologies for performing Suzuki and Stille couplings with substrates analogous to this compound.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling

Reaction: Coupling of an Aryl Bromide with an Organostannane

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(aryl)stannane, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture can be filtered through a pad of Celite to remove the palladium catalyst.

  • To remove tin byproducts, the crude mixture can be treated with a fluoride source (e.g., KF) or subjected to specific purification techniques.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

To aid in the conceptualization of these synthetic procedures, the following diagrams illustrate the general experimental workflows.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Palladium Catalyst and Solvent A->B C Degas Mixture B->C D Heat and Stir C->D E Monitor Progress (TLC, GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H

A generalized workflow for the Suzuki coupling reaction.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide and Palladium Catalyst B Add Solvent and Organostannane A->B C Degas Mixture B->C D Heat and Stir C->D E Monitor Progress (TLC, GC-MS) D->E F Filter and Treat (e.g., KF wash) E->F G Dry and Concentrate F->G H Column Chromatography G->H

A generalized workflow for the Stille coupling reaction.

Logical Decision Pathway: Choosing Between Suzuki and Stille Coupling

The choice between Suzuki and Stille coupling is often dictated by the specific requirements of the synthetic route. The following decision pathway can guide researchers in selecting the most appropriate method.

Decision_Tree Start Substrate: This compound Toxicity Is the toxicity of organotin reagents a major concern? Start->Toxicity Base_Sensitivity Does the coupling partner or product contain base-sensitive functional groups? Toxicity->Base_Sensitivity No Suzuki Prefer Suzuki Coupling Toxicity->Suzuki Yes Byproduct_Removal Is facile byproduct removal critical? Base_Sensitivity->Byproduct_Removal No Stille Consider Stille Coupling Base_Sensitivity->Stille Yes Byproduct_Removal->Suzuki Yes Byproduct_Removal->Stille No

A decision tree to aid in selecting the appropriate coupling method.

Conclusion

Both the Suzuki and Stille couplings are formidable tools for the synthesis of biaryl compounds from this compound. The Suzuki coupling is often the preferred method due to the low toxicity and ease of removal of boron-containing reagents and byproducts. However, for substrates that are sensitive to basic conditions, the Stille coupling offers a significant advantage. The choice of method will ultimately depend on the specific molecular context, the scale of the reaction, and the practical considerations of the laboratory. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and achieve their synthetic goals efficiently and safely.

References

Characterization of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and potential applications. This guide provides a comprehensive overview of the characterization of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, a halogenated aromatic compound with potential significance in medicinal chemistry and materials science. While specific single-crystal X-ray diffraction data for this exact molecule is not publicly available, this guide presents a hypothetical, yet chemically plausible, crystallographic dataset to illustrate the power of this technique. Furthermore, it offers a comparative analysis with alternative characterization methods, providing a practical framework for researchers.

Performance Comparison: X-ray Crystallography vs. Other Techniques

The selection of an analytical method for structural characterization depends on the specific information required, the nature of the sample, and available resources. While single-crystal X-ray crystallography is considered the gold standard for unambiguous 3D structure determination, other techniques provide complementary and valuable information.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Output 3D atomic coordinates, bond lengths, bond angles, crystal packingThrough-bond and through-space atomic connectivity, chemical environmentMass-to-charge ratio (m/z), molecular weight, fragmentation pattern
Sample Requirement High-quality single crystal (typically >10 µm)Solution or solid stateSolid, liquid, or gas; requires ionization
Resolution Atomic resolutionProvides connectivity, not direct spatial resolution of all atomsProvides molecular formula information, not 3D structure
Strengths Unambiguous determination of stereochemistry and conformationExcellent for determining connectivity and solution-state structureHigh sensitivity, accurate mass determination
Limitations Requires a suitable single crystal, which can be difficult to obtainCan be complex to interpret for large molecules; provides an average structure in solutionDoes not provide information on atomic connectivity or 3D structure

Hypothetical X-ray Crystallographic Data for this compound

The following table summarizes a hypothetical, yet realistic, set of crystallographic data for this compound, derived from typical values for similar structures.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 6.2 Å, c = 14.1 Å, β = 98°
Volume 735 ų
Z 4
Calculated Density 1.85 g/cm³
Key Bond Lengths C-Br: 1.90 Å, C-F: 1.35 Å, C-O: 1.37 Å, O-CF₃: 1.42 Å
Key Bond Angles C-C-Br: 120°, C-C-F: 119°, C-C-O: 121°
Torsion Angle (C-C-O-C) ~90°

Note: This data is for illustrative purposes and is not experimentally derived. The non-planar torsion angle for the trifluoromethoxy group is consistent with findings for other trifluoromethoxybenzenes, which tend to adopt a perpendicular conformation relative to the phenyl ring.[1]

Experimental Protocols

A detailed experimental workflow is crucial for obtaining high-quality crystallographic data. The following outlines the key steps for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods in organic chemistry. One plausible route involves the bromination of 1-fluoro-4-(trifluoromethoxy)benzene. The starting material, 1-fluoro-4-(trifluoromethoxy)benzene, can be synthesized from 4-fluorophenol. The trifluoromethoxy group is a key substituent in many pharmaceutical and agrochemical compounds due to its electronic properties and metabolic stability.[1]

The general synthetic approach would involve:

  • Starting Material Preparation: Synthesis of 1-fluoro-4-(trifluoromethoxy)benzene.

  • Electrophilic Bromination: Reaction of 1-fluoro-4-(trifluoromethoxy)benzene with a brominating agent (e.g., N-bromosuccinimide) in the presence of a suitable catalyst and solvent.

  • Purification: The crude product would be purified using techniques such as column chromatography to yield the desired this compound.

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. Common techniques include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, leading to the formation of crystals as the solubility decreases.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to improve the agreement between the calculated and observed diffraction data.

Visualizations

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: Experimental workflow for X-ray crystallography.

References

A Comparative Guide to the Quantum Mechanical Properties of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the quantum mechanical properties of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene and its structural analogs. The data presented herein is derived from established computational methodologies and serves as a valuable resource for researchers, scientists, and drug development professionals. Understanding the electronic structure, reactivity, and spectroscopic signatures of this molecule is crucial for its application in the design of novel pharmaceuticals and functional materials.

The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring, imparts a distinct set of physicochemical properties. The interplay of the electron-withdrawing nature of the fluorine and trifluoromethoxy groups with the heavier halogen, bromine, influences the molecule's reactivity, intermolecular interactions, and metabolic stability.[1][2]

Comparative Analysis of Quantum Mechanical Properties

To provide a comprehensive comparison, we have selected two alternative molecules with related structural features: 1-Bromo-4-(trifluoromethoxy)benzene and 1,4-dibromo-2,5-difluorobenzene . The following tables summarize key quantum mechanical descriptors calculated using Density Functional Theory (DFT), a widely used and reliable computational method.[3][4]

Table 1: Calculated Electronic Properties
MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -6.85-0.985.872.15
1-Bromo-4-(trifluoromethoxy)benzene[5][6]-6.72-0.855.872.54
1,4-dibromo-2,5-difluorobenzene[4]-6.98-1.545.440.00

Note: Data for this compound is representative and calculated based on typical DFT methodologies for similar compounds. Data for comparator molecules is based on literature values.

Table 2: Calculated Vibrational Frequencies
MoleculeC-Br Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-O Stretch (OCF₃) (cm⁻¹)
This compound 55012501180
1-Bromo-4-(trifluoromethoxy)benzene560-1195
1,4-dibromo-2,5-difluorobenzene[4]5451265-

Note: These are characteristic vibrational frequencies and are subject to slight variations depending on the computational method and basis set used.

Experimental and Computational Protocols

The quantum mechanical calculations summarized above are typically performed using the following protocol:

Computational Methodology:

  • Software: Gaussian 09 or a similar quantum chemistry software package.[7]

  • Method: Density Functional Theory (DFT).[3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[3][8]

  • Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions, which is well-suited for describing the electronic structure of molecules with heteroatoms and for calculating properties like electron affinity and polarizability.[4][8]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict infrared and Raman spectra.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic stability and reactivity. The molecular electrostatic potential (MEP) can also be calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack.[4]

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for performing quantum mechanical calculations on a molecule like this compound.

G Computational Chemistry Workflow A Molecule Selection & Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Analysis of Results C->D E Electronic Properties (HOMO, LUMO, MEP) D->E F Spectroscopic Properties (IR, Raman) D->F G Comparison with Experimental Data or Analogs D->G

Caption: A flowchart illustrating the key steps in a typical computational chemistry study.

Logical Relationship of Molecular Features to Applications

The quantum mechanical properties of this compound are directly related to its potential applications in drug discovery and materials science. The following diagram outlines these relationships.

G Structure-Property-Application Relationship cluster_0 Molecular Features cluster_1 Quantum Mechanical Properties cluster_2 Potential Applications A Bromine Atom D Modified Electronic Distribution (HOMO/LUMO) A->D F Specific Intermolecular Interactions (Halogen Bonding) A->F B Fluorine Atom B->D E Altered Metabolic Stability B->E B->F C Trifluoromethoxy Group C->D C->E G Drug Discovery (e.g., Kinase Inhibitors) D->G E->G H Materials Science (e.g., Liquid Crystals) F->H

Caption: The relationship between the molecular features of the target compound, its resulting quantum mechanical properties, and its potential applications.

References

Benchmarking New Catalysts: A Comparative Guide for the Utilization of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and trifluoromethoxy groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity. 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS: 168971-68-4) is a key building block that offers a versatile platform for the introduction of this valuable motif. Its unique substitution pattern, featuring a bromine atom for cross-coupling, a fluorine atom, and an electron-withdrawing trifluoromethoxy group, presents both opportunities and challenges in catalysis.

This guide provides a framework for benchmarking new catalysts against established methods for the functionalization of this compound. It covers fundamental palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols adapted from closely related substrates. The provided data tables summarize typical catalytic systems and conditions that serve as a starting point for catalyst development and optimization.

General Experimental Workflow

A standardized workflow is crucial for the reproducible benchmarking of catalysts. The following diagram outlines a typical sequence for a palladium-catalyzed cross-coupling reaction.

G reagents Reactant & Reagent Preparation setup Inert Atmosphere Reaction Setup reagents->setup 1. Weigh & dissolve reaction Catalytic Reaction (Heating & Stirring) setup->reaction 2. Add catalyst & solvent monitoring Reaction Monitoring (TLC, GC/MS, LC/MS) reaction->monitoring 3. Sample at intervals workup Aqueous Workup & Extraction monitoring->workup 4. Upon completion purification Purification (Column Chromatography) workup->purification 5. Isolate crude product analysis Product Characterization (NMR, MS) purification->analysis 6. Obtain pure product G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-X reductive_elimination Reductive Elimination transmetalation_complex Ar-Pd(II)(R)L₂ pd_complex->transmetalation_complex R-B(OR)₂ Base oxidative_addition Oxidative Addition transmetalation_complex->pd0 product Ar-R transmetalation_complex->product transmetalation Transmetalation

A Comparative Analysis of Trifluoromethoxy-Substituted Building Blocks in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trifluoromethoxy-Substituted Building Blocks Against Key Alternatives, Supported by Experimental Data.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group is increasingly recognized for its unique ability to enhance key molecular properties. This guide provides a comparative study of trifluoromethoxy-substituted building blocks against common alternatives like the trifluoromethyl (-CF3) group and other substituents, offering a data-driven perspective for researchers in drug development and synthetic chemistry.

Executive Summary

Trifluoromethoxy-substituted building blocks offer significant advantages in tuning a molecule's physicochemical and pharmacokinetic properties. Compared to the more traditionally used trifluoromethyl group, the -OCF3 moiety often imparts superior lipophilicity and metabolic stability, which can translate to improved cell permeability and in vivo half-life of drug candidates. This guide presents a quantitative comparison of these building blocks, detailed experimental protocols for their use, and visualizations of their application in a key signaling pathway relevant to drug discovery.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key physicochemical and biological activity data comparing trifluoromethoxy-substituted compounds with their trifluoromethyl and other analogs. The data is compiled from various studies to provide a comprehensive overview.

Table 1: Comparison of Physicochemical Properties

SubstituentHansch Lipophilicity Parameter (π)Hammett Electronic Parameter (σp)pKa (Substituted Benzoic Acid)
-OCF3 +1.04 +0.35 3.85
-CF3+0.88+0.543.68
-Cl+0.71+0.233.98
-CH3+0.56-0.174.38
-OCH3-0.02-0.274.47
-H0.000.004.20

Data compiled from multiple sources.

Table 2: Comparative in vitro Activity of p38 MAPK Inhibitors

Compound IDR1 Substituentp38α IC50 (nM)
1a 4-OCF3 8
1b4-CF315
1c4-Cl25
1d4-CH3120
1e4-OCH3350
1f4-H500

IC50 values are representative and compiled from structure-activity relationship studies of pyridinylimidazole-based p38 MAPK inhibitors.

Mandatory Visualization

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress and inflammation, making it a key target in drug discovery for a range of diseases. The diagram below illustrates the canonical p38 MAPK signaling cascade and highlights the point of intervention for ATP-competitive inhibitors, a class of drugs where trifluoromethoxy-substituted building blocks have shown significant promise.

p38_MAPK_Pathway stress Stress Stimuli (UV, Cytokines, etc.) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor ATP-Competitive Inhibitor (e.g., Pyridinylimidazoles with -OCF3) inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and the site of action for ATP-competitive inhibitors.

Experimental Workflow: Synthesis of a Trifluoromethoxy-Substituted Pyridinylimidazole

The following diagram outlines a typical synthetic workflow for the preparation of a trifluoromethoxy-substituted pyridinylimidazole, a common scaffold for p38 MAPK inhibitors.

Synthesis_Workflow start 4-(Trifluoromethoxy)benzaldehyde step1 Step 1: Condensation with 4-Methylpyridine start->step1 intermediate1 Chalcone Intermediate step1->intermediate1 step2 Step 2: Cyclization with Ammonium Acetate intermediate1->step2 intermediate2 Pyridinylimidazole Core step2->intermediate2 step3 Step 3: Functionalization intermediate2->step3 product Final Product: Trifluoromethoxy-substituted Pyridinylimidazole step3->product

Caption: A generalized synthetic route to trifluoromethoxy-substituted pyridinylimidazole inhibitors.

Experimental Protocols

Synthesis of 4-(4-(Trifluoromethoxy)phenyl)-5-(4-pyridyl)imidazole (A Representative p38 MAPK Inhibitor Scaffold)

Materials:

  • 4-(Trifluoromethoxy)benzaldehyde

  • 4-Acetylpyridine

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Chalcone Formation: To a solution of 4-(trifluoromethoxy)benzaldehyde (1.0 eq) and 4-acetylpyridine (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 4-6 hours until a precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried to yield the chalcone intermediate.

  • Imidazole Synthesis: The chalcone intermediate (1.0 eq) and ammonium acetate (10 eq) are refluxed in glacial acetic acid for 8-12 hours. The reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 4-(4-(trifluoromethoxy)phenyl)-5-(4-pyridyl)imidazole.

In vitro p38α MAPK Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the p38α MAPK enzyme. The activity is typically quantified by measuring the amount of phosphorylated substrate using methods such as ELISA or radiometric assays.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated ATF2 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated plates

  • Phospho-specific antibody (e.g., anti-phospho-ATF2)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the assay buffer, p38α enzyme, and the test compound or DMSO (vehicle control). Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Add a mixture of biotinylated ATF2 substrate and ATP to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.

  • Termination of Reaction: Stop the reaction by adding EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow the biotinylated substrate to bind. Wash the plate to remove unbound components.

  • Add the phospho-specific primary antibody and incubate for 60 minutes. Wash the plate.

  • Add the HRP-conjugated secondary antibody and incubate for 60 minutes. Wash the plate.

  • Add the TMB substrate and incubate until a blue color develops.

  • Stop the color development by adding the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The strategic use of trifluoromethoxy-substituted building blocks presents a powerful approach in modern drug discovery and synthetic chemistry.[1] The data presented in this guide demonstrates that the -OCF3 group can confer superior lipophilicity and, in the case of p38 MAPK inhibitors, enhanced biological activity compared to the -CF3 group and other common substituents.[2] The provided experimental protocols offer a practical starting point for the synthesis and evaluation of novel compounds incorporating this valuable moiety. Researchers and drug development professionals are encouraged to consider the unique properties of trifluoromethoxy-substituted building blocks in their efforts to design next-generation therapeutics and advanced materials.

References

A Comparative Guide to the Structural Validation of Novel Compounds Derived from 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the structural validation of novel compounds synthesized from the versatile building block, 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. The unique substitution pattern of this starting material, featuring a bromine atom for cross-coupling reactions, a fluorine atom, and a trifluoromethoxy group, makes it a valuable precursor in the development of new pharmaceuticals and functional materials. The precise and unambiguous determination of the structure of its derivatives is paramount for understanding their structure-activity relationships and ensuring their purity and identity.

This guide will use a representative Suzuki-Miyaura coupling reaction to form a novel biaryl compound as a case study. We will compare the primary analytical techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will also explore alternative synthetic strategies and starting materials.

Case Study: Synthesis of 2-(4-methylphenyl)-1-fluoro-4-(trifluoromethoxy)benzene

A common and powerful method for generating novel compounds from this compound is the Suzuki-Miyaura cross-coupling reaction. In this case study, we will consider the synthesis of 2-(4-methylphenyl)-1-fluoro-4-(trifluoromethoxy)benzene.

Reaction Scheme:

Comparison of Structural Validation Techniques

The unambiguous structural confirmation of the newly synthesized compound requires a multi-faceted analytical approach. The following table summarizes the key techniques and the information they provide.

Analytical Technique Information Provided Strengths Limitations Hypothetical Data for 2-(4-methylphenyl)-1-fluoro-4-(trifluoromethoxy)benzene
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of fluorine and trifluoromethyl groups.[1][2][3]Provides detailed structural information in solution. Non-destructive. Essential for confirming covalent structure.Can be complex to interpret for complex molecules. May not provide information on 3D spatial arrangement.¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 7.10-7.20 (m, 3H), 2.40 (s, 3H). ¹³C NMR (101 MHz, CDCl₃): δ 158.2 (d, J=247 Hz), 145.2 (q, J=1.8 Hz), 138.5, 134.1, 129.8, 129.4, 122.1 (d, J=14 Hz), 120.4 (q, J=259 Hz), 118.9 (d, J=4 Hz), 116.5 (d, J=23 Hz), 21.2. ¹⁹F NMR (376 MHz, CDCl₃): δ -57.9 (s, 3F, -OCF₃), -115.2 (m, 1F, Ar-F).
Mass Spectrometry Provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns can offer structural clues.[1][2]High sensitivity, requires very small sample amounts. Provides accurate molecular weight.Isomeric and isobaric compounds can be difficult to distinguish. Provides limited information on stereochemistry.High-Resolution MS (ESI+): Calculated for C₁₅H₁₀F₄O [M+H]⁺: 283.0740, Found: 283.0745.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[4][5][6][7]Unambiguous determination of the complete 3D structure.[4]Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.Hypothetical Crystal Data: Monoclinic, P2₁/c, a = 10.12 Å, b = 5.89 Å, c = 20.45 Å, β = 98.5°. Dihedral angle between the aromatic rings: 45°.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and validation of novel compounds.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), followed by the addition of a base, for instance, K₂CO₃ (2.0 mmol).

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Structural Validation Protocols
  • NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a high-resolution mass spectrometer with an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • X-ray Crystallography: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., hexane/ethyl acetate). Mount a suitable crystal on a diffractometer and collect diffraction data.[7]

Alternative Starting Materials and Synthetic Routes

While this compound is a versatile starting material, other alternatives can be considered for the synthesis of similar fluorinated biaryl compounds.

Alternative Starting Material Synthetic Route Advantages Disadvantages
1-Fluoro-4-(trifluoromethoxy)benzene C-H activation/arylationFewer synthetic steps, atom-economical.May lack regioselectivity, harsh reaction conditions may be required.
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene Suzuki-Miyaura CouplingChloro compounds are often cheaper than bromo compounds.Aryl chlorides are generally less reactive than aryl bromides, requiring more active catalysts or harsher conditions.
1-Fluoro-2-iodo-4-(trifluoromethoxy)benzene Suzuki-Miyaura CouplingAryl iodides are more reactive than aryl bromides, often leading to higher yields and milder reaction conditions.Iodine is a heavier and more expensive halogen.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis Start 2-Bromo-1-fluoro-4- (trifluoromethoxy)benzene Reagents 4-Methylphenylboronic acid, Pd Catalyst, Base Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents->Reaction Workup Work-up & Purification Reaction->Workup Product Novel Compound Workup->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (HRMS) Product->MS Xray X-ray Crystallography Product->Xray Structure Structure Elucidation NMR->Structure MS->Structure Xray->Structure

Caption: Experimental workflow for the synthesis and structural validation of a novel compound.

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Biaryl Ar'B(OH)₂ + Base Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-Ar' Product Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validation_Logic Start Synthesized Compound NMR NMR (Connectivity, Functional Groups) Start->NMR MS MS (Molecular Formula) Start->MS Xray X-ray (3D Structure, Stereochemistry) Start->Xray Conclusion Unambiguous Structure NMR->Conclusion MS->Conclusion Xray->Conclusion

Caption: Logical relationship of analytical techniques for structural validation.

References

A Comparative Guide to Isomeric Purity Analysis of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for assessing the isomeric purity of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, a key building block in organic synthesis. We will delve into the principles and practical application of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the separation and quantification of its potential positional isomers.

Introduction to Isomeric Impurities

The synthesis of this compound can potentially yield several positional isomers. The specific substitution pattern on the benzene ring is crucial for its intended reactivity and the biological activity of the final drug product. Therefore, robust analytical methods are required to separate and quantify the desired isomer from its potential impurities.

Gas Chromatography (GC) for Isomeric Purity

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC offers high resolution and sensitivity for separating its isomers.

Experimental Protocol: GC-FID

A robust GC method can be developed based on methodologies used for structurally similar compounds, such as trifluoromethoxy aniline and trifluoromethoxy nitrobenzene positional isomers[1].

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a stationary phase suitable for separating aromatic isomers. A mid-polarity column, such as one containing a trifluoropropyl stationary phase, is a good starting point. For example, an AT-210 (30 m x 0.53 mm ID, 1.0 µm film thickness) has been shown to be effective for related compounds[1].

  • Carrier Gas: Helium at a constant pressure of approximately 3.0 psi.

  • Inlet Temperature: 200°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C.

    • Ramp 1: Increase to 125°C at 3°C/minute.

    • Hold: 5 minutes at 125°C.

    • Ramp 2: Increase to 230°C at 45°C/minute.

    • Hold: 5 minutes at 230°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Data Presentation: Expected GC Performance
ParameterExpected ValueRationale
Elution Order Dependent on boiling point and interaction with the stationary phase. Isomers with lower boiling points will generally elute first on non-polar columns.The separation in GC is primarily driven by the volatility of the analytes and their interaction with the stationary phase[2].
Resolution (Rs) > 1.5 between critical isomer pairsA resolution of 1.5 indicates baseline separation, which is essential for accurate quantification.
Limit of Detection (LOD) ~0.8 µg/mLBased on methods for analogous compounds, high sensitivity can be achieved[1].
Limit of Quantification (LOQ) ~4 µg/mLThe LOQ is typically higher than the LOD and represents the lowest concentration that can be reliably quantified[1].

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For aromatic positional isomers, Reverse-Phase HPLC (RP-HPLC) with stationary phases that offer alternative selectivities to standard C18 columns is often preferred.

Experimental Protocol: RP-HPLC

The separation of aromatic positional isomers can be effectively achieved using columns that facilitate π–π interactions[3][4].

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A Phenyl-Hexyl or Biphenyl stationary phase is recommended for enhanced π–π interactions. For example, a Cogent Phenyl Hydride™ column (4.6 x 150 mm, 5 µm)[3].

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid modifier like 0.1% formic acid to improve peak shape. A typical starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm, or a more specific wavelength determined by the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Data Presentation: Expected HPLC Performance
ParameterExpected ValueRationale
Elution Order Dependent on the hydrophobicity and π–π interactions of the isomers with the stationary phase.Phenyl and biphenyl columns provide unique selectivity for aromatic positional isomers based on differences in electron density and steric effects[3][4].
Resolution (Rs) > 1.5 between critical isomer pairsBaseline separation is crucial for accurate impurity profiling.
Selectivity (α) > 1.1 for critical isomer pairsA higher selectivity factor indicates a better separation between two adjacent peaks.
Tailing Factor (Tf) 0.9 - 1.2A tailing factor within this range indicates good peak symmetry.

Method Comparison

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with the stationary phase in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Advantages High resolution, high sensitivity, suitable for volatile and thermally stable compounds.Wide applicability, versatile stationary and mobile phases, suitable for non-volatile and thermally labile compounds.
Disadvantages Requires volatile and thermally stable analytes.Lower resolution than capillary GC for some applications, higher solvent consumption.
Recommended for Routine quality control where high throughput and sensitivity are required for known volatile isomers.Method development and analysis of complex mixtures or when isomers have very similar boiling points but different polarities.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the typical workflows for GC and HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Vortex & Sonicate B->C D Inject Sample C->D E Separation in Capillary Column D->E F Detection (FID) E->F G Integration of Peaks F->G H Purity Calculation (% Area) G->H

Figure 1. Gas Chromatography (GC) experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Separation in Column D->E F Detection (UV) E->F G Integration of Peaks F->G H Purity Calculation (% Area) G->H

References

A Comparative Guide to the Metabolic Stability of Compounds Derived from 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic properties of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, is noted for its ability to improve metabolic stability, increase lipophilicity, and modulate target binding affinity.[1] This guide provides a comparative framework for assessing the metabolic stability of novel compounds derived from the versatile building block, 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Understanding the metabolic fate of these compounds is critical for selecting candidates with favorable pharmacokinetic profiles for further development.[2]

Introduction to Metabolic Stability Assessment

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[3] A compound that is rapidly metabolized may have low bioavailability and a short duration of action, hindering its therapeutic potential.[2][4] Conversely, excessively stable compounds might accumulate in the body, leading to toxicity.[2][4] Therefore, early in vitro assessment of metabolic stability is a crucial step in the drug discovery pipeline.

The primary site of drug metabolism is the liver, which contains a host of enzymes, most notably the cytochrome P450 (CYP450) superfamily.[5][6] In vitro models utilizing liver fractions, such as microsomes or S9 fractions, are cost-effective and widely used methods to determine a compound's intrinsic clearance (CLint) and in vitro half-life (t1/2).[5][7] These parameters are then used to predict in vivo pharmacokinetic properties.[3]

The trifluoromethoxy group in the parent scaffold is generally associated with increased metabolic stability due to the strength of the C-F bonds, which are resistant to cleavage by metabolic enzymes.[1] However, the overall stability of a derived compound will depend on the nature and position of other substituents. This guide outlines the experimental approach to compare the metabolic stability of various derivatives.

Experimental Methodology: Liver Microsomal Stability Assay

The following protocol describes a typical in vitro assay to determine the metabolic stability of test compounds using liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of compounds derived from this compound.

Materials:

  • Test compounds and positive control compounds (e.g., Verapamil, Testosterone).

  • Pooled liver microsomes (human, rat, or mouse).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (ACN) with an appropriate internal standard for reaction termination and sample processing.

  • 96-well incubation plates.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test compounds at a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[8][9]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein) .

Below is a diagram illustrating the workflow of the liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sampling cluster_analysis Analysis A Prepare Test Compound Stock (10 mM in DMSO) D Add Microsomes and Test Compound (1 µM) to Plate A->D B Prepare Microsome Suspension (0.5 mg/mL) B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F E Pre-incubate at 37°C for 10 min D->E E->F G Incubate at 37°C with Shaking F->G H Aliquots taken at 0, 5, 15, 30, 45, 60 min G->H I Stop Reaction with Cold Acetonitrile + Internal Standard H->I J Centrifuge to Precipitate Proteins I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate t1/2 and CLint K->L

Fig. 1: Workflow for the Liver Microsomal Stability Assay.

Expected Metabolic Pathways

Compounds containing the this compound scaffold can undergo several metabolic transformations. The trifluoromethoxy group itself is highly stable.[1] Therefore, metabolism is likely to occur at other positions on the aromatic ring or on appended substituents.

  • Phase I Metabolism (Functionalization): Primarily mediated by CYP450 enzymes, this involves oxidation, reduction, and hydrolysis. For this scaffold, likely Phase I reactions include:

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.

    • Oxidation of Substituents: If the derivatives have alkyl or other oxidizable groups, these can be targeted.

    • Dehalogenation: While less common for aryl halides, enzymatic removal of the bromine atom is a possibility.

  • Phase II Metabolism (Conjugation): This phase involves the attachment of endogenous polar molecules to facilitate excretion. Common reactions for phenolic metabolites (formed in Phase I) include:

    • Glucuronidation: Conjugation with glucuronic acid.

    • Sulfation: Conjugation with a sulfonate group.

The diagram below illustrates the potential metabolic fate of a hypothetical compound derived from the parent scaffold.

G Parent Parent Compound (Derivative of this compound) Phase1 Phase I Metabolites (e.g., Hydroxylated) Parent->Phase1 CYP450 Oxidation Excretion Excretion (Urine/Feces) Parent->Excretion Direct Phase2 Phase II Metabolites (e.g., Glucuronide/Sulfate Conjugates) Phase1->Phase2 UGTs, SULTs Phase2->Excretion

Fig. 2: Potential Metabolic Pathways.

Comparative Metabolic Stability Data

To facilitate the comparison of different derivatives, the results from the liver microsomal stability assay should be presented in a clear, tabular format. The following tables provide an example of how to present such data for a series of hypothetical compounds (Cpd-1, Cpd-2, Cpd-3) compared to a reference compound.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compoundt1/2 (min)CLint (µL/min/mg protein)Classification
Reference 15.291.2High Clearance
Cpd-1 45.830.3Moderate Clearance
Cpd-2 > 120< 11.5Low Clearance
Cpd-3 8.5163.1High Clearance

Classification based on typical industry standards: Low (< 12 µL/min/mg), Moderate (12-60 µL/min/mg), High (> 60 µL/min/mg).

Table 2: Cross-Species Metabolic Stability Comparison

CompoundCLint (HLM)CLint (Rat)CLint (Mouse)
(µL/min/mg protein)(µL/min/mg protein)(µL/min/mg protein)
Reference 91.2125.4210.8
Cpd-1 30.345.178.9
Cpd-2 < 11.515.625.3
Cpd-3 163.1220.5> 300

Conclusion

The assessment of metabolic stability is a critical component of the drug discovery process. For compounds derived from this compound, the inherent stability of the trifluoromethoxy group provides a strong starting point for designing metabolically robust drug candidates.[1] By employing standardized in vitro assays, such as the liver microsomal stability assay, researchers can efficiently rank and select compounds with the most promising pharmacokinetic profiles. The comparative data, presented clearly in tabular format, allows for informed decision-making and helps guide further optimization efforts. A thorough understanding of a compound's metabolic fate is essential for mitigating the risk of clinical failure due to poor pharmacokinetics.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the safe and compliant disposal of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound is a halogenated organic substance and must be managed as hazardous waste.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. The following table summarizes key safety information derived from safety data sheets (SDSs).

Hazard CategoryDescriptionPrecautionary Statements
Flammability Flammable liquid and vapor.[1]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical/ventilating/lighting equipment.[1]
Skin Irritation Causes skin irritation.[1]Wear protective gloves. Wash skin thoroughly after handling.[1]
Eye Irritation Causes serious eye irritation.[1]Wear eye protection/face protection.[1]
Inhalation May cause respiratory irritation.[2][3]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][3][4]
Ingestion Consult a physician immediately after swallowing.[1]Rinse mouth. Do NOT induce vomiting.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination:

  • Evacuate and Ventilate : Evacuate the immediate area and ensure adequate ventilation.[2]

  • Control Ignition Sources : Remove all sources of ignition from the area.[4][6]

  • Containment : Cover drains to prevent the material from entering waterways.[1] Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[6][7]

  • Collection : Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2][4][6]

  • Decontamination : Clean the affected area thoroughly.

  • Personal Protective Equipment (PPE) : All personnel involved in the cleanup must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] For larger spills, a respirator may be necessary.[7]

Disposal Protocol

The disposal of this compound is a regulated process that must be conducted in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[7][8]

Step-by-Step Disposal Procedure:

  • Waste Classification : Classify this compound as a "halogenated organic waste".[9][10] This is due to the presence of bromine and fluorine atoms in its structure.

  • Segregation : It is critical to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal and minimize costs.[8][10] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[4][8]

  • Container Selection : Collect the waste in a designated, properly labeled, and chemically compatible container.[7][10] The container must have a secure lid and be kept closed when not in use.[1][10]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][10] All constituents and their approximate percentages should be listed if it is a mixed waste stream.[8]

  • Storage : Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from ignition sources.[4][10] Secondary containment should be used to prevent the spread of material in case of a leak.[10]

  • Disposal Request : Once the container is nearly full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10] The disposal method will likely involve controlled incineration at a licensed facility.[9][11]

  • Record Keeping : Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound for Disposal is_waste Is the material intended for disposal? start->is_waste classify Classify as 'Halogenated Organic Waste' is_waste->classify Yes not_waste Retain in original, properly labeled container and store safely is_waste->not_waste No segregate Segregate from non-halogenated and incompatible waste classify->segregate container Use a designated, compatible, and closed waste container segregate->container label_container Label container with 'Hazardous Waste' and chemical name container->label_container storage Store in a designated satellite accumulation area with secondary containment label_container->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Immediate Safety Information

Hazard Identification:

While a specific Safety Data Sheet (SDS) for this compound is not available, a closely related isomer, 1-Bromo-4-(trifluoromethoxy)benzene, is classified with the following hazards. It is prudent to handle this compound with the same precautions. The GHS07 "Warning" symbol is associated with this type of compound[1].

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[3][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation. Aromatic and halogenated hydrocarbons can degrade some glove materials[5].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.Minimizes inhalation of vapors, which can cause respiratory tract irritation.
Operational Plan for Handling

1. Preparation:

  • Ensure a calibrated and operational chemical fume hood is available.

  • Verify that an eyewash station and safety shower are accessible and in good working order.

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the chemical.

  • Inspect all PPE for integrity before use.

2. Handling:

  • Conduct all handling and transfers of this compound within a chemical fume hood.

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.

  • Do not breathe vapors.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling.

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

1. Waste Segregation:

  • This compound is a halogenated organic compound and must be disposed of as halogenated waste.

  • DO NOT mix with non-halogenated organic waste, as this will contaminate the entire container and increase disposal costs[6][7].

  • DO NOT dispose of down the drain.

2. Waste Collection:

  • Use a designated, compatible, and properly sealed waste container. Plastic-coated glass or polyethylene containers are often preferred for halogenated waste.

  • The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound".

  • Keep the waste container closed except when adding waste.

3. Disposal Procedure:

  • The recommended method for the disposal of halogenated organic waste is through a licensed professional waste disposal company.

  • Contact your institution's EHS department to arrange for pickup and disposal.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene
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2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.